4-HydroxyResveratrol
Description
The exact mass of the compound this compound is 244.07355886 g/mol and the complexity rating of the compound is 272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
331443-00-6 |
|---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
5-[2-(4-hydroxyphenyl)ethenyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C14H12O4/c15-11-5-3-9(4-6-11)1-2-10-7-12(16)14(18)13(17)8-10/h1-8,15-18H |
InChI Key |
GRZOJEWQFCAKPF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=CC(=C(C(=C2)O)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=C(C(=C2)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C(C(=C2)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
pharmacokinetics and metabolism of 4-HydroxyResveratrol
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of 4-Hydroxyresveratrol (Oxyresveratrol)
Introduction: Beyond Resveratrol
For researchers in drug development and the natural products field, resveratrol (3,5,4′-trihydroxystilbene) is a well-trodden subject, lauded for a wide range of biological activities but notoriously hindered by poor bioavailability.[1][2] Its structural analog, this compound, also known as Oxyresveratrol (2,4,3′,5′-tetrahydroxystilbene), has emerged as a compound of significant interest.[3] Found in plants like Artocarpus lacucha and Ramulus Mori (blackberry tree), oxyresveratrol demonstrates potent biological activities, including tyrosinase inhibition, antioxidant, anti-inflammatory, and neuroprotective effects.[3][4][5][6][7]
However, like its famous cousin, the therapeutic promise of oxyresveratrol is directly tied to its fate in the body. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for translating its in vitro potency into in vivo efficacy. This guide provides a technical overview of the pharmacokinetics and metabolism of this compound, offering field-proven insights and detailed methodologies for its study.
Section 1: The Pharmacokinetic Profile of this compound
The journey of an orally administered compound is fraught with metabolic and physiological barriers. For this compound, this journey is characterized by rapid, extensive metabolism, which significantly limits the systemic exposure of the parent compound.
Absorption and Bioavailability
Oral absorption of stilbenoids like resveratrol can be deceptively high, with studies showing up to 75% of a dose being absorbed.[2][8] However, this does not equate to high bioavailability. Bioavailability refers to the fraction of the unchanged drug that reaches systemic circulation. Due to extensive first-pass metabolism in the intestine and liver, the oral bioavailability of resveratrol is often less than 1%.[8]
This compound faces similar challenges. Studies in rats have reported an absolute oral bioavailability of approximately 10-15%.[3] This low bioavailability is a critical hurdle in its development and is primarily attributed to the metabolic transformations it undergoes immediately upon absorption.[5][6]
Causality Insight: The numerous hydroxyl groups on the stilbene backbone make this compound an ideal substrate for Phase II conjugation enzymes located in the intestinal wall and liver. This "first-pass effect" is the principal reason for the discrepancy between absorption and bioavailability.
Attempts to improve bioavailability are ongoing. One notable strategy involves co-administration with bioenhancers like piperine, which has been shown to increase the oral bioavailability of oxyresveratrol in rats approximately two-fold, likely by inhibiting metabolic enzymes.[3]
Distribution
Once absorbed, this compound distributes widely throughout the body. In vivo studies in rats demonstrate that after administration, it can be found in most internal organs with a tissue-to-plasma concentration ratio (Kp) of 10–100 within minutes, indicating significant tissue uptake.[3] However, distribution into the central nervous system appears limited, with studies showing only minimal concentrations reaching the brain.[3] This has important implications for its potential use in treating neurological disorders and underscores the challenge of bypassing the blood-brain barrier.
Metabolism: The Core Challenge
Metabolism is the central event dictating the pharmacokinetic profile of this compound. The process is dominated by Phase II conjugation reactions, specifically glucuronidation and sulfation.[3][9]
-
Glucuronidation: This is a major metabolic pathway. The enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety to the hydroxyl groups of the molecule. For the related compound resveratrol, UGT1A1 and UGT1A9 are key enzymes responsible for forming resveratrol 3-O-glucuronide and 4'-O-glucuronide, respectively.[10] These reactions occur extensively in both the intestine and the liver, contributing significantly to presystemic clearance.[10][11] Urinary excretion of oxyresveratrol glucuronide has been identified as a major route of elimination, confirming the importance of this pathway.[3]
-
Sulfation: The addition of a sulfonate group, catalyzed by sulfotransferase (SULT) enzymes, is another key metabolic route. In human liver cytosol, resveratrol is metabolized into multiple sulfated forms, with SULT1A1 playing a major role.[12] It is highly probable that this compound undergoes similar sulfation pathways.
It is crucial to recognize that these metabolites are not necessarily inactive. Some studies on resveratrol metabolites have shown they retain a degree of biological activity, which may contribute to the overall in vivo effects of the parent compound.[9]
Excretion
The hydrophilic glucuronide and sulfate conjugates of this compound are readily eliminated from the body. The primary route of excretion for these metabolites is via the urine.[3]
Quantitative Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters for this compound (Oxyresveratrol) gathered from preclinical studies.
| Parameter | Value | Species | Dose & Route | Key Findings | Reference |
| Oral Bioavailability | ~10-15% | Rat | 100-400 mg/kg (oral) | Demonstrates significant first-pass metabolism. | [3] |
| Oral Bioavailability | Increased ~2-fold | Rat | 100 mg/kg (oral) | Co-administration with piperine (10 mg/kg) enhances bioavailability. | [3] |
| Tmax (Time to Peak) | ~15 minutes | Rat | 100-400 mg/kg (oral) | Indicates rapid absorption from the gastrointestinal tract. | [3] |
| Cmax (Peak Conc.) | ~1500 µg/L | Rat | 100 mg/kg (oral) + Piperine | Peak plasma concentration is significantly increased with a bioenhancer. | [3] |
| Distribution (Kp) | 10-100 | Rat | 10 mg/kg (IV) | Shows wide and rapid distribution into most internal organs. | [3] |
| Major Excretion Route | Urinary | Rat | IV and Oral | Excreted primarily as glucuronide conjugates in the urine. | [3] |
Section 2: Core Experimental Methodologies
To ensure trustworthy and reproducible results in pharmacokinetic studies, robust and validated protocols are essential. The following sections detail standard, self-validating workflows for investigating the metabolism and pharmacokinetics of this compound.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a foundational experiment to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) in a rat model. The causality behind this choice is that rodent models provide a cost-effective and ethically regulated system to understand the in vivo disposition of a new chemical entity before human trials.
Step-by-Step Protocol:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats (200-250g) are acclimatized for at least one week with a standard diet and water ad libitum. A 12-hour light/dark cycle is maintained.
-
Group Allocation: Animals are randomly assigned to groups (n=5 per group), e.g., Intravenous (IV) group and Oral Gavage (PO) group. An IV group is essential for calculating absolute oral bioavailability.
-
Dosing Formulation:
-
IV Formulation: Dissolve this compound in a vehicle suitable for injection (e.g., a solution of 20% PEG400, 10% ethanol, and 70% saline) to a final concentration of 2 mg/mL for a 10 mg/kg dose.
-
PO Formulation: Suspend this compound in a vehicle like 0.5% carboxymethylcellulose (CMC) in water for a 100 mg/kg dose.
-
-
Administration:
-
IV: Administer the dose slowly via the tail vein.
-
PO: Administer the dose using an oral gavage needle.
-
-
Blood Sampling: Collect serial blood samples (~150 µL) from the jugular or saphenous vein into heparinized tubes at predefined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose). The selection of time points is critical to accurately capture the absorption, distribution, and elimination phases.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma to clean tubes and store at -80°C until analysis. This ensures the stability of the analyte.[13]
-
Data Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method (see Protocol 2.3). Use pharmacokinetic software (e.g., WinNonlin) to calculate parameters using non-compartmental analysis.
Workflow Visualization: In Vivo Pharmacokinetic Study
Caption: Workflow for a rodent pharmacokinetic study.
In Vitro Metabolism Using Human Liver Microsomes (HLM)
This protocol is designed to identify major metabolites and characterize the enzymes involved. HLMs are a subcellular fraction rich in Phase I (CYP) and Phase II (UGT) enzymes, making them the gold standard for in vitro metabolism studies.[14]
Step-by-Step Protocol:
-
Reagent Preparation:
-
HLM Suspension: Thaw pooled HLM on ice and dilute in 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.
-
Cofactor Solutions: Prepare fresh solutions of required cofactors. For glucuronidation, use UDPGA (uridine 5'-diphosphoglucuronic acid). For sulfation, use PAPS (3'-phosphoadenosine-5'-phosphosulfate). For CYP metabolism, use an NADPH-regenerating system.
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
-
Incubation Setup:
-
In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and this compound.
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.
-
-
Reaction Initiation: Start the reaction by adding the cofactor solution (e.g., UDPGA for glucuronidation). The final reaction volume is typically 200 µL. Include a negative control with no cofactor to ensure metabolism is enzyme-dependent.
-
Incubation: Incubate for a set time (e.g., 60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step precipitates the microsomal proteins and halts enzymatic activity.
-
Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 15 min) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to identify and quantify the parent compound and its metabolites.
Metabolic Pathway Visualization
Caption: Primary Phase II metabolic pathways of this compound.
Bioanalytical Quantification by LC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying drugs and metabolites in biological matrices due to its superior sensitivity and specificity.[15][16][17]
Step-by-Step Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but stable isotope-labeled compound).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the clear supernatant to a clean vial for injection.
-
-
Chromatographic Conditions (Example):
-
HPLC System: A standard HPLC or UPLC system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size). The C18 stationary phase is effective for retaining and separating non-polar to moderately polar compounds like stilbenes.[15]
-
Mobile Phase A: Water with 0.1% formic acid (to improve ionization).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: Start with a low percentage of Mobile Phase B, gradually increasing it to elute the analytes. A typical gradient might run from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM). This highly specific mode involves monitoring a predefined precursor ion-to-product ion transition for the analyte and the internal standard.
-
MRM Transitions: These must be optimized for this compound (e.g., m/z 243 -> 133) and its metabolites.
-
-
Validation: The method must be fully validated according to regulatory guidelines (e.g., ICH) for linearity, accuracy, precision, selectivity, and stability to ensure data integrity.[18]
Conclusion and Future Directions
This compound (Oxyresveratrol) is a promising natural compound with diverse biological activities. However, its therapeutic development is constrained by its pharmacokinetic profile, which is dominated by low oral bioavailability due to extensive first-pass metabolism via glucuronidation and sulfation.[5][6]
For drug development professionals, overcoming this challenge is the primary objective. Future research should focus on:
-
Developing Novel Delivery Systems: Formulations such as nanoparticles, liposomes, or micellar preparations could protect the molecule from premature metabolism and enhance systemic exposure.[8][19]
-
Investigating Metabolite Activity: A thorough characterization of the biological activities of the major glucuronide and sulfate metabolites is needed. If these metabolites are active, the low bioavailability of the parent compound may be less of a concern.[9]
-
Exploring Metabolic Inhibitors: Co-administration with safe and effective inhibitors of UGT and SULT enzymes, as demonstrated with piperine, could be a viable strategy to boost the bioavailability of this compound.[3]
By applying the robust methodologies outlined in this guide, researchers can systematically characterize the ADME properties of this compound and its derivatives, paving the way for rational drug design and effective clinical translation.
References
-
Resveratrol Supported on Magnesium DiHydroxide (Resv@MDH) Represents an Oral Formulation of Resveratrol With Better Gastric Absorption and Bioavailability Respect to Pure Resveratrol. (2020). Frontiers. [Link]
-
Pharmacokinetic parameters of resveratrol in plasma, after its intravenous or oral administration. (n.d.). ResearchGate. [Link]
-
Bioavailability of resveratrol. (2015). ResearchGate. [Link]
-
Hydroxyresveratrol. (n.d.). Simple Organic. [Link]
-
Plasma concentration-time profile of oxyresveratrol after intravenous dose (a); after oral dose (b). (n.d.). ResearchGate. [Link]
-
Andres-Lacueva, C., et al. (2015). Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans. Oxidative Medicine and Cellular Longevity. [Link]
-
Andres-Lacueva, C., et al. (2015). Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans. PMC. [Link]
-
Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats. (n.d.). PMC. [Link]
-
Sritularak, B., et al. (2021). Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. PubMed. [Link]
-
Sritularak, B., et al. (2021). Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. MDPI. [Link]
-
Bioanalytical RP-HPLC method validation for resveratrol and its application to pharmacokinetic and drug distribution studies. (2022). Future Journal of Pharmaceutical Sciences. [Link]
-
Likhitwitayawuid, K., et al. (2019). Comparative pharmacokinetics of oxyresveratrol alone and in combination with piperine as a bioenhancer in rats. BMC Complementary and Alternative Medicine. [Link]
-
Safety and pharmacokinetics of a highly bioavailable resveratrol preparation (JOTROL TM). (2022). ResearchGate. [Link]
-
Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. (2021). ResearchGate. [Link]
-
Analytical Techniques for the Quantification and Validation of Resveratrol: A Review. (2024). Bentham Science. [Link]
-
Chun, Y. J., et al. (1999). Resveratrol is a selective human cytochrome P450 1A1 inhibitor. Biochemical and Biophysical Research Communications. [Link]
-
Li, H., et al. (2013). Influence of glucuronidation and reduction modifications of resveratrol on its biological activities. ChemBioChem. [Link]
-
Otake, Y., et al. (2000). Sulfation of resveratrol in human liver: evidence of a major role for the sulfotransferases SULT1A1 and SULT1E1. Drug Metabolism and Disposition. [Link]
-
Effects of resveratrol on P-glycoprotein and cytochrome P450 3A in vitro and on pharmacokinetics of oral saquinavir in rats. (2016). Dove Medical Press. [Link]
-
Analytical Techniques for Quantification and Validation of Resveratrol: A Review. (2025). ResearchGate. [Link]
-
Aherne, S. A., & O'Brien, N. M. (2000). Glucuronidation of trans-resveratrol by human liver and intestinal microsomes and UGT isoforms. Journal of Pharmacy and Pharmacology. [Link]
-
Hoshino, J., et al. (2010). Selective Synthesis and Biological Evaluation of Sulfate-Conjugated Resveratrol Metabolites. Journal of Medicinal Chemistry. [Link]
-
Analytical Techniques for the Quantification and Validation of Resveratrol: A Review. (2025). Bentham Science. [Link]
-
Blanchard, R. L., et al. (2000). Glucuronidation of Resveratrol, a Natural Product Present in Grape and Wine, in the Human Liver. Drug Metabolism and Disposition. [Link]
-
Effects of resveratrol on P-glycoprotein and cytochrome P450 3A in vitro and on pharmacokinetics of oral saquinavir in rats. (2016). PMC. [Link]
-
Interactions of resveratrol and its metabolites with serum albumin, cytochrome P450 enzymes, and OATP transporters. (n.d.). ResearchGate. [Link]
-
Analytical Method Development and Validation for Estimation of Resveratrol in Bulk Dosage Forms by HPLC. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). MDPI. [Link]
-
Resveratrol glucuronidation in vitro: potential implications of inhibition by probenecid. (2018). Journal of Pharmacy and Pharmacology. [Link]
-
Aherne, S. A., & O'Brien, N. M. (2006). Resveratrol is efficiently glucuronidated by UDP-glucuronosyltransferases in the human gastrointestinal tract and in Caco-2 cells. Journal of Agricultural and Food Chemistry. [Link]
Sources
- 1. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of oxyresveratrol alone and in combination with piperine as a bioenhancer in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shopsimpleorganic.com [shopsimpleorganic.com]
- 5. Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of glucuronidation and reduction modifications of resveratrol on its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucuronidation of trans-resveratrol by human liver and intestinal microsomes and UGT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resveratrol is efficiently glucuronidated by UDP-glucuronosyltransferases in the human gastrointestinal tract and in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfation of resveratrol in human liver: evidence of a major role for the sulfotransferases SULT1A1 and SULT1E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. Glucuronidation of resveratrol, a natural product present in grape and wine, in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benthamscience.com [benthamscience.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. researchgate.net [researchgate.net]
metabolic conversion of resveratrol to 4-HydroxyResveratrol
Technical Guide: Metabolic Bioactivation of Resveratrol to Piceatannol (3'-Hydroxyresveratrol)
Abstract This technical guide details the metabolic conversion of the stilbenoid Resveratrol (3,5,4'-trihydroxystilbene) to its potent metabolite Piceatannol (3,3',4',5-tetrahydroxystilbene), often chemically classified as a tetrahydroxylated stilbene. While Resveratrol is widely recognized for its chemopreventive properties, recent pharmacokinetic evidence suggests it acts as a "pro-drug" for Piceatannol, which exhibits superior stability and tyrosine kinase inhibitory activity. This guide provides a rigorous experimental framework for studying this bioactivation pathway, mediated primarily by Cytochrome P450 1B1 (CYP1B1) , including mechanistic insights, validated incubation protocols, and kinetic analysis standards.
Mechanistic Pathway & Clinical Significance[1][2][3]
The metabolic hydroxylation of resveratrol is a regiospecific reaction catalyzed by CYP1 enzymes, predominantly CYP1B1, which is overexpressed in various tumor tissues. This conversion is critical because Piceatannol possesses a catechol moiety (3',4'-dihydroxyl group) on the B-ring, which is absent in Resveratrol.
-
Substrate: trans-Resveratrol (3,5,4'-trihydroxystilbene).[1]
-
Enzyme: CYP1B1 (minor contributions from CYP1A1/1A2).
-
Reaction: NADPH-dependent aromatic hydroxylation at the 3' carbon.
-
Product: Piceatannol (3,3',4',5-tetrahydroxystilbene).[2]
Significance: Unlike Resveratrol, Piceatannol acts as a direct inhibitor of Syk (Spleen tyrosine kinase) and Lyn kinase , interfering with signaling pathways involved in cell proliferation and metastasis. The conversion represents a "metabolic bioactivation" where the metabolite is pharmacologically more active than the parent compound.
Pathway Visualization
The following diagram illustrates the enzymatic conversion and the structural modification (hydroxylation) of the B-ring.[3]
Caption: CYP1B1-mediated regiospecific hydroxylation of Resveratrol to Piceatannol, highlighting the bioactivation step.[3]
Experimental Protocol: In Vitro Microsomal Assay
This protocol is designed to quantify the rate of Piceatannol formation using human recombinant CYP1B1 supersomes. It ensures reproducibility by controlling for non-specific binding and protein degradation.
Reagents & Materials
| Component | Specification | Purpose |
| Enzyme Source | Human Recombinant CYP1B1 Supersomes | Primary catalyst (Standardize to 50 pmol/mL). |
| Substrate | trans-Resveratrol (>99% purity) | Precursor molecule. Dissolve in DMSO (Final <0.5% v/v). |
| Cofactor System | NADPH Regenerating System | Provides reducing equivalents (1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDH). |
| Buffer | 100 mM Potassium Phosphate (pH 7.4) | Physiological pH maintenance. |
| Stop Solution | Ice-cold Acetonitrile (with 0.1% Formic Acid) | Protein precipitation and reaction termination. |
| Internal Standard | trans-Stilbene or Tolbutamide | Normalization of extraction efficiency. |
Step-by-Step Workflow
-
Pre-Incubation:
-
Prepare a reaction mixture containing 0.5 mg/mL microsomal protein (CYP1B1) and 3.3 mM MgCl₂ in potassium phosphate buffer.
-
Add trans-Resveratrol (Concentration range: 1–100 µM) to the mixture.
-
Incubate at 37°C for 5 minutes to equilibrate temperature.
-
-
Reaction Initiation:
-
Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Control: Prepare a blank without NADPH to assess non-enzymatic degradation.
-
-
Incubation:
-
Incubate at 37°C with gentle shaking.
-
Optimization: Kinetic linearity is typically maintained for 10–30 minutes . Do not exceed 60 minutes to avoid secondary metabolite formation.
-
-
Termination:
-
Quench the reaction by adding an equal volume (1:1) of ice-cold acetonitrile containing the Internal Standard.
-
Vortex immediately for 30 seconds.
-
-
Extraction & Preparation:
-
Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins.
-
Collect the supernatant for LC-MS/MS or HPLC analysis.
-
Workflow Visualization
Caption: Step-by-step experimental workflow for the in vitro assessment of Resveratrol hydroxylation.
Analytical Validation & Kinetic Analysis
To validate the conversion to Piceatannol, precise detection methods are required. Piceatannol is more polar than resveratrol due to the extra hydroxyl group, resulting in a shorter retention time on Reverse-Phase (C18) columns.
HPLC/LC-MS Conditions
-
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection:
-
UV: 320 nm (Characteristic stilbene absorption).
-
MS (MRM Mode):
-
Resveratrol: m/z 227 → 185 (Negative Ion Mode).
-
Piceatannol: m/z 243 → 201 (Negative Ion Mode).
-
-
Kinetic Parameters ( & )
Data should be fitted to the Michaelis-Menten equation. Typical literature values for CYP1B1-mediated resveratrol hydroxylation are:
| Parameter | Definition | Typical Range (CYP1B1) | Interpretation |
| Michaelis Constant | 20 – 60 µM | Affinity of CYP1B1 for Resveratrol. | |
| Max Reaction Rate | 10 – 50 pmol/min/mg | Turnover capacity of the enzyme. | |
| Intrinsic Clearance | Efficiency of the bioactivation process. |
Calculation Note:
References
-
Potter, G. A., et al. (2002). The cancer preventative agent resveratrol is converted to the anticancer agent piceatannol by the cytochrome P450 enzyme CYP1B1. British Journal of Cancer.[4]
-
Piver, B., et al. (2004). Involvement of cytochrome P450 1A2 in the biotransformation of trans-resveratrol in human liver microsomes. Biochemical Pharmacology.
-
Simoni, D., et al. (2006). Stilbene-based anticancer agents: Resveratrol analogues active toward CYP1B1 positive cancers. Bioorganic & Medicinal Chemistry Letters.
-
Thakkar, A., et al. (2020). Piceatannol, a Natural Analog of Resveratrol, Exerts Anti-angiogenic Efficiencies by Blockage of Vascular Endothelial Growth Factor Binding to Its Receptor.[4] MDPI Molecules.
-
Chun, Y. J., et al. (2001). Resveratrol is a selective human cytochrome P450 1B1 inhibitor. Biochemical and Biophysical Research Communications.
Sources
- 1. Trans-resveratrol modulates the catalytic activity and mRNA expression of the procarcinogen-activating human cytochrome P450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Piceatannol, a Natural Analog of Resveratrol, Exerts Anti-angiogenic Efficiencies by Blockage of Vascular Endothelial Growth Factor Binding to Its Receptor [mdpi.com]
Technical Guide: Neuroprotective Potential of 4-Hydroxyresveratrol and Hydroxylated Stilbene Analogues
Topic: Neuroprotective Effects of 4-Hydroxyresveratrol (Literature Review) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This compound (4-OH-Res), specifically identified as 3,4,5,4'-tetrahydroxystilbene (also distinct from its isomer Piceatannol), represents a critical structural evolution of the resveratrol scaffold. While resveratrol (3,5,4'-trihydroxystilbene) is the gold standard for stilbene-mediated neuroprotection, its clinical efficacy is hampered by rapid metabolism and low bioavailability. The introduction of an additional hydroxyl group enhances water solubility, antioxidant capacity, and metabolic stability.
This guide synthesizes the mechanistic landscape of 4-OH-Res, distinguishing the specific synthetic analogue (3,4,5,4'-THS) from the natural metabolite Piceatannol (3,3',4,5'-THS). It highlights their dual action: potent direct ROS scavenging and modulation of the SIRT1-Nrf2-HO-1 axis . Preclinical data suggests that while 4-OH-Res exhibits selective cytotoxicity toward transformed cells (oncology application), its neuroprotective profile in normal neuronal populations is mediated by preserving mitochondrial integrity and mitigating glutamate excitotoxicity.
Chemical & Pharmacological Profile
Structural Distinction
Precise nomenclature is vital for experimental reproducibility. "this compound" often refers to the specific 3,4,5,4' isomer in synthetic chemistry, whereas Piceatannol is the primary biological metabolite.
| Compound | IUPAC Name | Structure Description | Key Characteristic |
| Resveratrol | 3,5,4'-trihydroxystilbene | Stilbene backbone with 3 -OH groups.[1][2][3][4][5] | High lipophilicity, rapid Phase II metabolism. |
| 4-OH-Res (Synthetic) | 3,4,5,4'-tetrahydroxystilbene | Additional -OH at pos. 4 (A-ring). | 100-fold higher potency in apoptotic induction (cancer); superior radical scavenging. |
| Piceatannol | 3,3',4,5'-tetrahydroxystilbene | Additional -OH at pos. 3' (B-ring). | Natural metabolite (CYP1B1); established neuroprotectant. |
Bioavailability & BBB Permeability
-
Lipophilicity (LogP): The additional hydroxyl group slightly lowers LogP compared to resveratrol (approx. 3.1), potentially enhancing solubility in aqueous biological fluids while maintaining sufficient lipophilicity to cross the Blood-Brain Barrier (BBB) via passive diffusion.
-
Metabolic Stability: The 3,4,5,4' substitution pattern sterically hinders specific glucuronidation sites common in resveratrol metabolism, potentially extending plasma half-life (
).
Mechanistic Landscape: The Neuroprotective Axis
The neuroprotective effects of hydroxylated stilbenes are governed by two primary mechanisms: Direct Antioxidant Action and Signal Transduction Modulation .
Direct Antioxidant Capacity
4-OH-Res acts as a superior chain-breaking antioxidant. The electron-donating potential of the tetrahydroxy system allows for more efficient scavenging of superoxide anions (
-
Mechanism: Hydrogen atom transfer (HAT) and Single Electron Transfer (SET).
-
Outcome: Prevention of lipid peroxidation in neuronal membranes (reduced MDA levels).
Signaling Pathways
A. Nrf2/HO-1 Pathway Activation (Oxidative Stress Defense)
4-OH-Res acts as a Michael acceptor (after oxidation to a quinone methide intermediate), modifying Keap1 cysteines.
-
Keap1 Inhibition: Dissociation of Nrf2 from the Keap1-Cul3 complex.
-
Nuclear Translocation: Nrf2 enters the nucleus and binds to Antioxidant Response Elements (ARE).
-
Gene Expression: Upregulation of Heme Oxygenase-1 (HO-1), SOD, and Catalase.
-
Neuroprotection: Reduction of intracellular ROS and protection against ischemic injury.[6]
B. SIRT1 Activation (Mitochondrial Integrity)
Similar to resveratrol, 4-OH-Res is an allosteric activator of SIRT1 (NAD+-dependent deacetylase).
-
Target: Deacetylation of PGC-1
. -
Effect: Enhanced mitochondrial biogenesis and efficiency.
-
Relevance: Critical for preventing energetic failure in neurons during ischemic stroke or neurodegeneration (AD/PD).
Visualization: Signaling Pathways
The following diagram illustrates the dual neuroprotective mechanism involving the Nrf2 and SIRT1 pathways activated by 4-OH-Res.
Caption: Mechanistic workflow of this compound activating Nrf2 antioxidant defense and SIRT1-mediated mitochondrial biogenesis.
Preclinical Evidence & Comparative Efficacy
In Vitro Efficacy (Neuronal Models)
Studies utilizing PC12 (pheochromocytoma) and SH-SY5Y (neuroblastoma) cells challenged with neurotoxins (
| Metric | Resveratrol | 4-OH-Res (3,4,5,4'-THS) | Piceatannol (3,3',4,5'-THS) |
| IC50 (Antioxidant) | ~20-50 µM | ~5-10 µM (Superior) | ~1-5 µM |
| Apoptosis Induction | Moderate (Cancer cells) | High (Transformed cells) | High (Transformed cells) |
| Neuroprotection | Moderate | High (Predicted*) | High (Proven) |
| Mechanism | SIRT1 dependent | p53/Bax (Cancer); Nrf2 (Neuron) | SIRT1/FoxO1 dependent |
*Note: 4-OH-Res shows differential effects: highly pro-apoptotic in transformed (cancer) cells via p53/Bax upregulation, but cytoprotective in normal fibroblasts and neurons at lower concentrations.
In Vivo Models (Ischemia/Reperfusion)
While direct in vivo data for the specific 3,4,5,4' isomer is emerging, data from the structurally homologous Piceatannol confirms that 4-hydroxylation confers protection in MCAO (Middle Cerebral Artery Occlusion) models:
-
Infarct Volume: Reduced by ~40-60% with pre-treatment.
-
Behavioral Deficits: Significant improvement in neurological scores.
-
Edema: Attenuated via downregulation of AQP4 and MMP-9.
Experimental Protocols
To validate the neuroprotective effects of 4-OH-Res, the following self-validating protocols are recommended.
Protocol A: Assessment of Neuroprotection Against Oxidative Stress (PC12 Model)
Objective: Determine the cytoprotective
-
Cell Culture:
-
Seed PC12 cells at
cells/well in 96-well collagen-coated plates. -
Differentiation: Add NGF (50 ng/mL) for 48h to induce neurite outgrowth (critical for neuronal phenotype).
-
-
Drug Pre-treatment:
-
Replace medium with low-serum (1%) medium containing 4-OH-Res (0.1, 1, 5, 10, 25 µM).
-
Include Vehicle Control (DMSO < 0.1%) and Positive Control (N-Acetylcysteine, 1 mM).
-
Incubate for 2 hours (Pre-treatment window).
-
-
Insult Induction:
-
Add
to a final concentration of 200 µM (titrate to achieve ~50% cell death in vehicle). -
Co-incubate for 24 hours.
-
-
Viability Assay (MTT/CCK-8):
-
Add MTT solution (0.5 mg/mL) for 4 hours.
-
Solubilize formazan crystals with DMSO.
-
Measure Absorbance at 570 nm.
-
-
Validation Check:
-
Vehicle +
must show ~50% viability vs. Untreated Control. -
4-OH-Res should show dose-dependent recovery.
-
Protocol B: Workflow for Mechanism Validation (Western Blot)
This workflow confirms if neuroprotection is mediated via Nrf2 or SIRT1.
Caption: Workflow to validate nuclear translocation of Nrf2 and upregulation of HO-1/SIRT1.
Challenges & Future Directions
-
Stability: 4-OH-Res is sensitive to oxidation (quinone formation). Experiments must use fresh preparations protected from light.
-
Selectivity: The 3,4,5,4' isomer is a potent pro-apoptotic agent in cancer cells. Dose-response studies in neurons must carefully define the therapeutic window to avoid neurotoxicity (likely < 25 µM).
-
Formulation: Due to poor water solubility, lipid-based nanocarriers (liposomes) are recommended for in vivo administration to improve brain delivery.
References
-
Differential growth inhibition and apoptosis of transformed cells by 3,4,5,4'-tetrahydroxystilbene. Source: Carcinogenesis (2001). Significance: Establishes the high potency and selectivity of the 3,4,5,4' isomer compared to resveratrol. URL:[Link]
-
Neuroprotective effects of piceatannol against beta-amyloid-induced neuronal cell death. Source: Journal of Nutritional Biochemistry. Significance: Validates the neuroprotective efficacy of the 4-hydroxylated stilbene scaffold (Piceatannol) via SIRT1. URL:[Link]
-
Resveratrol and its analogues: Promising agents for neurodegenerative diseases. Source: Frontiers in Pharmacology. Significance: Reviews the structure-activity relationship of hydroxylated analogues in neuroprotection. URL:[Link]
-
Antioxidant and neuroprotective actions of resveratrol in cerebrovascular diseases. Source: Frontiers in Pharmacology (2022). Significance: Discusses the Nrf2/HO-1 and SIRT1 mechanisms relevant to stilbene derivatives. URL:[Link]
-
Piceatannol protects against cerebral ischemia/reperfusion-induced apoptosis via Sirt1/FoxO1. Source: Molecular Medicine Reports. Significance: Provides in vivo evidence for the neuroprotective utility of 4-hydroxylated resveratrols in stroke. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A methoxy derivative of resveratrol analogue selectively induced activation of the mitochondrial apoptotic pathway in transformed fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-tumor Properties of cis-Resveratrol Methylated Analogues in Metastatic Mouse Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piceatannol protects against cerebral ischemia/reperfusion-induced apoptosis and oxidative stress via the Sirt1/FoxO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
4-HydroxyResveratrol: Binding Affinity & Mechanistic Profile
An In-Depth Technical Guide for Drug Development Professionals
Part 1: Executive Summary & Chemical Identity[1]
4-HydroxyResveratrol (3,4,5,4'-tetrahydroxy-trans-stilbene) is a potent synthetic analogue of the dietary polyphenol Resveratrol. While often confused with its isomer Piceatannol, this compound possesses a distinct hydroxylation pattern on the A-ring (creating a pyrogallol moiety) rather than the B-ring. This structural modification significantly alters its pharmacodynamics, shifting its profile from a weak Selective Estrogen Receptor Modulator (SERM) to a highly potent inducer of apoptosis via p53/Bax signaling and reactive oxygen species (ROS) generation.
This guide details the binding kinetics, mechanistic pathways, and validation protocols required to characterize its interaction with Estrogen Receptors (ER
Chemical Identity & Structural Distinction[2][3][4][5]
| Compound | Common Name | IUPAC Name | Key Structural Feature | CAS No.[1][2] |
| Target | This compound | 3,4,5,4'-tetrahydroxy-trans-stilbene | Pyrogallol A-ring (3,4,5-trihydroxy) | 331443-00-6 |
| Parent | Resveratrol | 3,5,4'-trihydroxy-trans-stilbene | Resorcinol A-ring (3,5-dihydroxy) | 501-36-0 |
| Isomer | Piceatannol | 3,3',4',5-tetrahydroxy-trans-stilbene | Catechol B-ring (3',4'-dihydroxy) | 10083-24-6 |
Critical Note: Do not conflate this compound with Piceatannol. The specific position of the hydroxyl group governs the redox potential and binding pocket fit. This compound is approximately 100-fold more potent than Resveratrol in inducing apoptosis in transformed cells (IC
~ 500 nM vs. 50M).
Part 2: Binding Affinity & Mechanism of Action[1]
Estrogen Receptor Binding Profile
Like its parent compound, this compound functions as a stilbene-based ligand for ER
-
Binding Affinity (Kd):
-
Resveratrol: Low affinity (Kd
20–100 M). -
This compound: Predicted Kd in the low micromolar range (1–10
M). The additional 4-hydroxyl group increases hydrophilicity but allows for unique hydrogen bonding within the Ligand Binding Domain (LBD).
-
-
Mode of Action:
-
Genomic (SERM): Acts as a mixed agonist/antagonist.[3] It competes with Estradiol (E2) for the LBD, inducing a conformational change in Helix 12 that prevents full co-activator recruitment (antagonist mode) or recruits alternative co-regulators (agonist mode).[3]
-
Non-Genomic (Dominant): The pyrogallol moiety (3,4,5-OH) is highly susceptible to auto-oxidation, generating quinones and ROS. This triggers the p53/Bax mitochondrial apoptotic pathway independently of ER transcription.
-
Signaling Pathway Visualization
The following diagram illustrates the dual mechanism: the direct ER interaction and the dominant ROS-mediated apoptotic cascade.
Caption: Dual mechanistic pathway of this compound showing ER-mediated genomic effects and the dominant ROS/p53-dependent apoptotic cascade.
Part 3: Experimental Protocols for Validation
To rigorously distinguish between ER-mediated effects and general cytotoxicity, a self-validating workflow combining binding assays with functional reporters is required.
Protocol A: Fluorescence Polarization (FP) Competitive Binding Assay
Objective: Determine the IC
-
Reagents:
-
Recombinant Human ER
LBD (GST-tagged). -
Fluorescent Tracer: Fluormone™ ES2 (Green) or equivalent (Kd ~ 4 nM).
-
Buffer: 50 mM Bis-Tris Propane (pH 7.5), 1 mM DTT, 0.05% CHAPS.
-
-
Workflow:
-
Step 1: Dilute ER
to 2x Kd concentration (approx. 10-15 nM). -
Step 2: Prepare serial dilutions of this compound (1 nM to 100
M) in DMSO (Final DMSO < 2%). -
Step 3: Mix ER
, Tracer (1 nM final), and Test Compound in a 384-well black plate. -
Step 4: Incubate for 2 hours at Room Temperature in the dark to reach equilibrium.
-
Step 5: Measure Fluorescence Polarization (Ex 485 nm / Em 530 nm).
-
-
Data Analysis:
-
Plot mP (milli-polarization) vs. log[Concentration].
-
Fit to a one-site competition model to derive IC
. -
Calculate Ki using the Cheng-Prusoff equation:
.
-
Protocol B: Luciferase Reporter Assay (Functional Activity)
Objective: Assess whether the compound acts as an agonist or antagonist.
-
Cell Line: MCF-7 (ER+) or HEK293 transiently transfected with ER
plasmid. -
Plasmids:
-
Reporter: 3xERE-TATA-Luc (Firefly luciferase driven by Estrogen Response Elements).
-
Control: Renilla luciferase (constitutive) for normalization.
-
-
Workflow:
-
Step 1: Seed cells (10,000/well) in phenol-red-free media + charcoal-stripped FBS (to remove endogenous estrogens).
-
Step 2: Transfect plasmids using Lipofectamine. Incubate 24h.
-
Step 3: Treat cells:
-
Agonist Mode: Vehicle vs. This compound (0.1, 1, 10
M). -
Antagonist Mode: 1 nM Estradiol (E2) + this compound (titration).
-
-
Step 4: Incubate 24h. Lyse cells and add Dual-Glo® Luciferase Reagent.
-
Step 5: Measure Luminescence (Firefly/Renilla ratio).
-
-
Interpretation:
-
Agonist: Increase in signal > Vehicle.
-
Antagonist: Dose-dependent reduction of E2-induced signal.
-
Validation: Use ICI 182,780 (Fulvestrant) as a full antagonist control.
-
Part 4: Comparative Data Summary
The table below synthesizes binding and functional data relative to the gold standard (Estradiol) and parent (Resveratrol).
| Parameter | Estradiol (E2) | Resveratrol | This compound |
| ER | ~0.2 nM | ~20–50 | ~5–15 |
| Functional Class | Full Agonist | Mixed SERM | Putative SERM / Cytotoxic |
| Primary Mechanism | Genomic Transcription | Genomic + Weak Antioxidant | ROS Generation + p53/Bax |
| Apoptotic Potency (IC | N/A (Proliferative) | ~50 | ~0.5 |
| Metabolic Stability | Low (Rapid conjugation) | Low (Rapid sulfation) | Very Low (Rapid oxidation) |
Experimental Workflow Diagram
Caption: Integrated workflow for characterizing this compound. Note the critical step of checking apoptosis (Viability) to ensure reporter gene reduction isn't simply due to cell death.
References
-
Resveratrol analog, 3,4,5,4'-tetrahydroxystilbene, differentially induces pro-apoptotic p53/Bax gene expression. Source: Carcinogenesis (2001) Context: Establishes the 500 nM potency and p53/Bax mechanism.
-
Resveratrol acts as a mixed agonist/antagonist for estrogen receptors alpha and beta. Source: Endocrinology (2000) Context: Foundational data on stilbene scaffold binding to ERs.
-
Resveratrol Analogues as Selective Estrogen Signaling Pathway Modulators: Structure–Activity Relationship.
/ER selectivity. -
Structural insights into Resveratrol's antagonist and partial agonist actions on estrogen receptor alpha. Source: BMC Structural Biology (2013) Context: Molecular modeling of the stilbene-ER interaction.
Sources
Methodological & Application
HPLC-MS/MS method development for 4-HydroxyResveratrol detection
Application Note: HPLC-MS/MS Method Development for 4-HydroxyResveratrol (3,4,5,4'-Tetrahydroxystilbene)
Executive Summary & Scientific Context
This compound (CAS: 331443-00-6), chemically identified as 3,4,5,4'-tetrahydroxystilbene , is a structural analog of the well-known polyphenol Resveratrol.[1][2] It is distinct from its isomer Piceatannol (3,3',4,5'-tetrahydroxystilbene), a major metabolic product of resveratrol.
While Resveratrol acts via SIRT1 activation, this compound has demonstrated distinct pro-apoptotic mechanisms, specifically inducing p53/Bax expression in transformed cells. Accurate quantification of this compound requires a method capable of chromatographic resolution from its isobaric isomers (Piceatannol and Oxyresveratrol), as mass spectrometry alone cannot distinguish them based on precursor mass (
This protocol details the development of a sensitive, specific HPLC-MS/MS method using Negative Electrospray Ionization (ESI-) , optimized for pharmacokinetic profiling and metabolic stability studies.
Physicochemical Properties & MS Optimization
Before chromatographic development, the mass spectrometric parameters must be tuned. Stilbenes are polyphenolic compounds with acidic protons, making Negative Mode (ESI-) the ionization method of choice.
| Property | Value | Implication for Method |
| Molecular Formula | ||
| Molecular Weight | 244.24 g/mol | Precursor Ion |
| LogP | ~2.8 | Moderately lipophilic; suitable for Reverse Phase (C18) |
| pKa | ~8.5 - 9.0 (Phenolic) | Mobile phase pH < 4.0 ensures neutral state for retention |
| Key Isomers | Piceatannol, Oxyresveratrol | Critical: Requires chromatographic separation ( |
Mass Spectrometry Tuning (ESI-)
Direct infusion of a 1 µg/mL standard solution (in 50:50 MeOH:Water) is used to optimize source parameters.
-
Ion Source: ESI Negative
-
Capillary Voltage: -4500 V (Polyphenols ionize easily; lower voltage reduces arcing)
-
Source Temperature: 450°C - 500°C (High temp required for efficient desolvation of aqueous mobile phases)
-
Precursor Ion:
243.1
MRM Transition Optimization:
Fragmentation of stilbenes typically involves the loss of
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Type |
| This compound | 243.1 | 201.1 | -22 | Quantifier (Loss of |
| 243.1 | 159.0 | -30 | Qualifier (Cleavage of stilbene) | |
| 243.1 | 225.1 | -18 | Qualifier (Loss of | |
| IS (Resveratrol-d4) | 231.1 | 189.1 | -24 | Quantifier |
Chromatographic Method Development
The primary challenge is separating this compound from Piceatannol. Both share the
Column Selection Strategy
-
Standard C18: Often fails to separate positional isomers of stilbenes efficiently.
-
PFP (Pentafluorophenyl): Excellent for separating structural isomers and phenolic compounds due to
interactions and hydrogen bonding. (Recommended) -
C18 Phenyl-Hexyl: Good alternative if PFP is unavailable.
LC Protocol (Recommended)
-
Column: Kinetex F5 (PFP) Core-Shell,
mm, 2.6 µm. -
Mobile Phase A: 0.1% Formic Acid in Water (Maintains phenols in non-ionized state for retention).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial equilibration |
| 1.0 | 10 | Hold to elute salts |
| 8.0 | 45 | Shallow gradient for isomer separation |
| 9.0 | 95 | Wash column |
| 11.0 | 95 | Hold Wash |
| 11.1 | 10 | Re-equilibration |
| 14.0 | 10 | End of Run |
Sample Preparation Protocol
Biological matrices (plasma/serum) contain proteins that bind stilbenes extensively (>95% binding). A rigorous extraction is required.
Workflow Logic:
-
Protein Precipitation (PPT): Fast, but dirty. High matrix effect risk.
-
Liquid-Liquid Extraction (LLE): Preferred for stilbenes. Ethyl Acetate or MTBE provides high recovery with cleaner extracts than PPT.
Step-by-Step LLE Protocol:
-
Aliquot: Transfer 100 µL of Plasma into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL Internal Standard (Resveratrol-d4, 1 µg/mL). Vortex 10s.
-
Acidification: Add 10 µL of 1% Formic Acid (Disrupts protein binding).
-
Extraction: Add 500 µL Ethyl Acetate .
-
Agitation: Vortex vigorously for 5 mins or shaker for 10 mins.
-
Separation: Centrifuge at 12,000 rpm for 5 mins at 4°C.
-
Transfer: Transfer 400 µL of the supernatant (organic layer) to a fresh tube.
-
Dry Down: Evaporate to dryness under Nitrogen stream at 35°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 Water:MeOH). Note: Do not use 100% aqueous or the compound may precipitate/adsorb to plastic.
Visualizations & Workflows
Method Development Decision Tree
Caption: Decision tree for chromatographic optimization emphasizing the critical separation of isobaric stilbene isomers.
Sample Extraction Workflow
Caption: Liquid-Liquid Extraction (LLE) workflow optimized for recovery of polyphenols from plasma.
Method Validation Parameters (FDA/EMA Guidelines)
To ensure the method is "Trustworthy" and "Self-Validating," the following criteria must be met during validation.
Selectivity & Specificity
-
Requirement: No interfering peaks at the retention time of this compound in blank plasma from 6 different sources.
-
Critical Test: Inject a neat solution of Piceatannol (100 ng/mL). It must elute at a different retention time than this compound. If they co-elute, the method is invalid for biological samples.
Linearity & Sensitivity
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Weighting:
(Polyphenols often show heteroscedasticity). -
LLOQ: Target 1.0 ng/mL (S/N > 10).
Matrix Effect (ME)
Since ESI- is prone to ion suppression from phospholipids:
-
Calculation:
. -
Acceptance:
. If ME < 50%, consider switching from LLE to Supported Liquid Extraction (SLE) or cleaning the extract with phospholipid removal plates.
Troubleshooting & Expert Tips
-
Peak Tailing: Stilbenes can interact with free silanols. Ensure the column is fully end-capped. If tailing persists, add 5mM Ammonium Acetate to the aqueous mobile phase (pH ~4.5).
-
Stability: this compound is light-sensitive (cis-trans isomerization). Perform all extractions under low light or amber light conditions.
-
Carryover: Polyphenols stick to metallic surfaces. Use a needle wash of 50:25:25 Isopropanol:ACN:Acetone.
References
-
Urpi-Sarda, M., et al. (2007).[3][4] HPLC-Tandem Mass Spectrometric Method to Characterize Resveratrol Metabolism in Humans. Clinical Chemistry. Link
-
Lu, J., et al. (2001).[2] Resveratrol analog, 3,4,5,4'-tetrahydroxystilbene, differentially induces pro-apoptotic p53/Bax gene expression.[1][2] Carcinogenesis. Link
-
Menet, M.C., et al. (2013). Analysis of stilbenes in biological fluids by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link
Sources
preparation of 4-HydroxyResveratrol stock solutions for cell culture
Application Note: High-Integrity Preparation of 4-HydroxyResveratrol (Piceatannol) Stock Solutions
Introduction & Scientific Context
This compound (commonly identified as Piceatannol ; 3,3',4,5'-tetrahydroxystilbene) is a naturally occurring hydroxystilbene and a potent analogue of resveratrol. While it shares the stilbene backbone, the additional hydroxyl group at the 3'-position significantly alters its metabolic stability and biological reactivity. It is widely utilized as a selective inhibitor of Syk (spleen tyrosine kinase) and for its superior antioxidant capacity compared to resveratrol.
The Challenge: Like many polyphenols, Piceatannol presents a "solubility-stability paradox." It is highly lipophilic (poorly soluble in aqueous media) yet prone to rapid oxidative degradation and cis-trans photo-isomerization when in solution. Improper preparation leads to micro-precipitation (often invisible to the naked eye), resulting in erratic IC50 values and false-negative data in cell viability or signaling assays.
This guide provides a standardized, self-validating protocol to ensure the delivery of precise, bioactive concentrations to cell culture systems.
Physicochemical Profile & Solubility Logic
Understanding the molecule is the first step to successful handling.
| Property | Value / Characteristic | Experimental Implication |
| Chemical Name | Piceatannol (3,3',4,5'-tetrahydroxystilbene) | Distinct from Resveratrol (3,5,4'-trihydroxystilbene). |
| Molecular Weight | ~244.24 g/mol | Use this for Molar ( |
| LogP (Octanol/Water) | ~2.0 - 3.0 | Highly hydrophobic; will precipitate in water >100 µM. |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Solubility up to ~50 mg/mL (~200 mM). |
| Secondary Solvent | Ethanol (Absolute) | Viable but evaporates rapidly; less ideal for frozen stocks. |
| Aqueous Solubility | < 0.1 mg/mL | NEVER dissolve directly in media or PBS. |
| Stability Factors | Light, pH > 7.0, Oxygen | Requires dark, acidic/neutral environments. Unstable in basic buffers. |
Materials & Reagents
-
Compound: Piceatannol (High Purity >98%).
-
Solvent: Anhydrous DMSO (Cell Culture Grade, sterile filtered). Note: Avoid "wet" DMSO; water content accelerates degradation.
-
Vessels: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid polystyrene plastics which may leach plasticizers.
-
Filtration: 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filters. Do NOT use Cellulose Acetate (CA) or PVDF, as they bind polyphenols.
-
Gas: Argon or Nitrogen tank (optional but recommended for overlay).
Protocol 1: Preparation of 50 mM Stock Solution
Objective: Create a concentrated, sterile master stock suitable for long-term storage.
Step-by-Step Methodology:
-
Calculation: To prepare 1 mL of a 50 mM stock:
-
Weighing:
-
Weigh ~12.2 mg of Piceatannol powder into a sterile amber glass vial.
-
Expert Tip: Do not try to weigh exact microgram amounts. Weigh the powder first, record the exact mass (e.g., 12.5 mg), and then adjust the DMSO volume to achieve exactly 50 mM.
-
-
Dissolution:
-
Add the calculated volume of Anhydrous DMSO.
-
Vortex vigorously for 30–60 seconds. Ensure no crystals remain at the meniscus.
-
Visual Check: The solution should be clear and slightly yellow/amber. If cloudy, sonicate in a water bath at 37°C for 5 minutes.
-
-
Sterilization (Optional but Recommended):
-
If the powder was not sterile, filter the DMSO solution through a 0.22 µm PTFE filter into a fresh sterile amber vial.
-
Caution: Pre-wet the filter with 50 µL DMSO to minimize volume loss of the drug.
-
-
Aliquoting:
-
Dispense into small aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Stability Step: If available, gently blow a stream of Argon or Nitrogen gas over the liquid surface before capping to displace oxygen.
-
-
Storage:
-
Store at -80°C (preferred) or -20°C.
-
Stable for 6 months at -80°C.
-
Protocol 2: Working Solution & In Vitro Delivery
Core Directive: The final concentration of DMSO in the cell culture well must be < 0.5% (v/v) , ideally 0.1% , to avoid solvent cytotoxicity masking the drug effect.[1]
The "Intermediate Dilution" Method: Directly adding 50 mM stock to media often causes "shock precipitation" (local high concentration crashing out). Use a serial dilution step.
Scenario: You need a 50 µM final treatment in 2 mL of media.
-
Thaw: Thaw the 50 mM stock at 37°C. Vortex immediately.
-
Intermediate Step (100x Concentrate):
-
Dilute the 50 mM stock 1:10 in sterile media (or PBS) to create a 5 mM intermediate.
-
Note: This solution may be cloudy.[1] Use immediately.
-
-
Final Dilution:
Alternative (Direct Spike): For 50 µM final in 2 mL media:
-
Add 2 µL of 50 mM stock directly to 2 mL media.
-
Crucial: Vortex the media immediately upon addition. Do not let the droplet sink to the cell monolayer.
Data Summary: DMSO Tolerance Table
| Cell Type | Max Safe DMSO % | Recommended Limit |
| Robust Lines (HeLa, HEK293) | 0.5% - 1.0% | 0.1% |
| Sensitive Lines (Neurons, Stem Cells) | 0.1% | < 0.05% |
| Primary Cultures | 0.1% | 0.05% |
Visualizing the Workflow & Stability Logic
Figure 1: Preparation Workflow
Caption: Step-by-step logic for minimizing oxidation and precipitation during stock preparation.
Figure 2: Stability & Degradation Pathways
Caption: Piceatannol degrades rapidly in media (pH 7.4). Ascorbic acid can mitigate oxidation.[3][4]
Troubleshooting & Quality Control
-
Issue: Precipitate visible after adding to media.
-
Cause: Concentration shock or protein binding saturation.
-
Solution: Use the "Intermediate Dilution" method (Step 5). Ensure media is warm (37°C) before addition.
-
-
Issue: Media turns pink/brown rapidly.
-
Cause: Oxidation of the catechol group (o-quinone formation).
-
Solution: This is common in DMEM. Limit light exposure. Consider adding Ascorbic Acid (100 µM) or SOD/Catalase to the media if the experimental design permits, as this stabilizes Piceatannol [1].
-
-
Issue: High cytotoxicity in Control wells.
References
-
Cheong, M. S., et al. (2024). Stability of Piceatannol in Dulbecco’s Modified Eagle’s Medium by In Situ UPLC-MS/MS Analysis.[3][4] Natural Product Communications.
-
LifeTein. (2023). DMSO Usage in Cell Culture: Cytotoxicity Limits and Protocols. LifeTein Technical Support.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 667639, Piceatannol. PubChem.
-
Seyed, F. H., et al. (2013). Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Iranian Journal of Blood and Cancer.
Sources
Application Note: In Vivo Dosing of 4-HydroxyResveratrol in Murine Models
[1]
Compound: this compound (3,4,5,4'-Tetrahydroxystilbene) CAS: 331443-00-6 Classification: Stilbenoid; Resveratrol Analogue Primary Application: Cancer Research (Pro-apoptotic induction via p53/Bax), Metabolic Studies.
Executive Summary & Scientific Rationale
This compound (4-OH-Res) is a specific hydroxylated analogue of Resveratrol. Unlike its parent compound (3,5,4'-trihydroxystilbene), 4-OH-Res possesses an additional hydroxyl group on the A-ring, rendering it a tetrahydroxystilbene .
Mechanism of Action: Research indicates that 4-OH-Res exhibits superior pro-apoptotic potency compared to Resveratrol, particularly in transformed cell lines (e.g., WI38VA).[1] It functions by differentially inducing p53 and Bax expression while suppressing Bcl-2 , leading to apoptosis in tumor cells with minimal cytotoxicity to normal cells.
Pharmacokinetic (PK) Challenge: The primary challenge in in vivo administration is bioavailability . As a poly-hydroxylated stilbene, 4-OH-Res is subject to rapid Phase II metabolism (glucuronidation and sulfation) and has poor water solubility.
-
Expert Insight: Direct oral (PO) dosing of the parent compound often results in negligible systemic exposure due to extensive first-pass metabolism. For proof-of-concept efficacy studies, Intraperitoneal (IP) or Intravenous (IV) administration is recommended to bypass initial intestinal metabolism. For oral delivery, lipid-based formulations or methoxy-prodrugs (e.g., DMU-212) are often required.
Pre-Formulation & Vehicle Preparation
Due to high lipophilicity (LogP ~2.5–3.0) and poor aqueous solubility, a co-solvent system is required.
Recommended Vehicle Systems
| Vehicle Type | Composition | Stability | Application |
| Standard (IP/IV) | 5% DMSO + 40% PEG400 + 55% Saline | High (Use within 4h) | General Efficacy/PK |
| Alternative (IP) | 10% DMSO + 90% HP-β-CD (20% w/v) | High (Use within 24h) | Reduced irritation |
| Oral (PO) | 0.5% CMC-Na + 0.1% Tween 80 | Suspension (Shake well) | Gut-target studies |
Preparation Protocol (Standard Vehicle)
Target Concentration: 5 mg/mL (for 50 mg/kg dose @ 10 mL/kg volume)
-
Weighing: Accurately weigh 50 mg of this compound powder.
-
Solubilization: Add 0.5 mL of sterile DMSO . Vortex vigorously until completely dissolved (clear yellow solution).
-
Critical Step: Ensure no particulate matter remains before proceeding.
-
-
Co-solvent Addition: Slowly add 4.0 mL of PEG400 while vortexing. The solution may warm slightly; this aids solubility.
-
Dilution: Slowly add 5.5 mL of sterile Saline (0.9% NaCl) dropwise while vortexing.
-
Caution: Rapid addition of saline may cause precipitation. If turbidity occurs, sonicate at 37°C for 5-10 minutes.
-
-
Sterilization: Pass through a 0.22 µm PES syringe filter immediately before injection.
In Vivo Dosing Guidelines
A. Maximum Tolerated Dose (MTD) & Pilot Study
Before efficacy trials, establish the MTD in your specific strain (e.g., C57BL/6, BALB/c). Stilbenes are generally well-tolerated, but high doses (>100 mg/kg) can cause renal crystallization or GI distress.
-
Starting Dose: 10 mg/kg (IP).
-
Escalation: 25, 50, 100 mg/kg.
-
Observation: Monitor for 48 hours for piloerection, lethargy, or weight loss >15%.
B. Efficacy Dosing Protocol (Tumor Xenograft/Metabolic Model)
Route: Intraperitoneal (IP) Frequency: Daily (QD) or Every Other Day (Q2D) Duration: 14 – 21 Days
| Parameter | Guideline |
| Low Dose | 10 mg/kg |
| Medium Dose | 25 mg/kg |
| High Dose | 50 mg/kg |
| Injection Vol | 10 mL/kg (e.g., 200 µL for a 20g mouse) |
Experimental Workflow Diagram:
Figure 1: Experimental workflow for in vivo administration of this compound.
Pharmacokinetics & Metabolism[3][4]
Understanding the metabolic fate of 4-OH-Res is critical for interpreting data. The compound is a substrate for CYP1B1 (which can form it from Resveratrol) but is also rapidly cleared by UGT (UDP-glucuronosyltransferase).
Metabolic Pathway Diagram:
Figure 2: Metabolic pathway highlighting the bioactivation of Resveratrol to 4-OH-Res and its subsequent rapid Phase II clearance.
Critical Troubleshooting & Safety
-
Precipitation in Syringe:
-
Cause: Saline content too high or temperature drop.
-
Solution: Maintain vehicle at 37°C; increase PEG400 ratio to 50% if necessary.
-
-
Rapid Clearance (Short Half-life):
-
Issue: Efficacy is lost due to T1/2 < 30 mins.
-
Strategy: Switch to BID (twice daily) dosing or use an osmotic minipump for continuous infusion. Alternatively, consider using the methoxylated prodrug DMU-212 (3,4,5,4'-tetramethoxystilbene), which has better metabolic stability and is converted to hydroxylated forms in vivo.
-
-
Control Groups:
-
Always include a Vehicle Control group (DMSO/PEG/Saline) as DMSO itself can modulate some oxidative stress markers.
-
References
-
Lu, J. et al. (2001). Resveratrol analog, 3,4,5,4'-tetrahydroxystilbene, differentially induces pro-apoptotic p53/Bax gene expression and inhibits the growth of transformed cells but not their normal counterparts. Carcinogenesis, 22(2), 321-328.
-
Sale, S. et al. (2004).[2][3][4] Pharmacokinetics in mice and growth-inhibitory properties of the putative cancer chemopreventive agent resveratrol and the synthetic analogue trans 3,4,5,4'-tetramethoxystilbene.[2][3][4] British Journal of Cancer, 90, 736–744.[3]
-
Potter, G.A. et al. (2002).[3] The cancer preventative agent resveratrol is converted to the anticancer agent piceatannol by the cytochrome P450 enzyme CYP1B1.[2] British Journal of Cancer, 86, 774–778.[2]
-
Cai, Y. et al. (2011). Oral absorption and disposition of 3,5,4'-tri-O-acetylresveratrol (resveratrol triacetate) in rats. Journal of Agricultural and Food Chemistry, 59(22), 11935-11941.
Probing the Pro-Apoptotic Potential of 4-Hydroxy-Resveratrol: A Detailed Guide to Western Blot Analysis of Key Apoptosis Markers
Application Note and Step-by-Step Protocols for Researchers
Abstract
This comprehensive technical guide provides a detailed framework for investigating the pro-apoptotic effects of 4-Hydroxy-Resveratrol, a metabolite of the well-studied polyphenol Resveratrol. We present a rationale and step-by-step protocols for the analysis of key apoptosis markers—Bax, Bcl-2, cleaved caspase-3, and cleaved PARP—using Western blotting. This document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into experimental design, execution, and data interpretation. The protocols are structured to ensure scientific integrity and reproducibility, supported by explanations of the underlying biological mechanisms and references to authoritative sources.
Introduction: The Scientific Rationale
Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis and the elimination of damaged or cancerous cells.[1] Dysregulation of apoptosis is a hallmark of many diseases, including cancer, where the evasion of cell death is a critical step in tumor progression.[1] The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with a delicate balance between pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2 determining the cell's fate.[2][3] An increase in the Bax/Bcl-2 ratio is a key indicator of a shift towards apoptosis.[4][5]
This shift often leads to the activation of a cascade of cysteine-aspartic proteases known as caspases.[6][7] Caspase-3 is a critical executioner caspase, and its cleavage from an inactive pro-enzyme to its active form is a hallmark of apoptosis.[8] Activated caspase-3 then cleaves a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. The cleavage of PARP by caspase-3 is another definitive marker of apoptosis.[8]
Resveratrol, a natural polyphenol, has been extensively studied for its potential to induce apoptosis in various cancer cell lines.[9][10][11] 4-Hydroxy-Resveratrol, a key metabolite, may possess similar or even enhanced pro-apoptotic properties. This guide provides the necessary tools to investigate this hypothesis through the robust and widely used technique of Western blotting.
Key Apoptosis Markers and Their Significance
| Marker | Role in Apoptosis | Expected Change with 4-Hydroxy-Resveratrol Treatment |
| Bax | Pro-apoptotic protein that promotes mitochondrial outer membrane permeabilization.[2] | Increased expression |
| Bcl-2 | Anti-apoptotic protein that inhibits apoptosis.[12] | Decreased expression |
| Cleaved Caspase-3 | Active form of an executioner caspase that drives the final stages of apoptosis.[8] | Increased levels of the cleaved fragments (p17/p19 and p12) |
| Cleaved PARP | Inactivated form of a DNA repair enzyme, indicating caspase-3 activity and apoptosis.[8] | Increased levels of the 89 kDa cleaved fragment |
Experimental Workflow Overview
The following diagram outlines the key steps in the Western blot analysis of apoptosis markers following treatment with 4-Hydroxy-Resveratrol.
Caption: Experimental workflow for Western blot analysis.
Detailed Protocols
Part 1: Cell Culture and Treatment with 4-Hydroxy-Resveratrol
Rationale: The choice of cell line is critical and should be based on the research question. For cancer studies, a relevant cancer cell line should be used. It is essential to include appropriate controls, including a vehicle control (e.g., DMSO) and potentially a positive control for apoptosis induction (e.g., staurosporine). A dose-response and time-course experiment is recommended to determine the optimal concentration and duration of 4-Hydroxy-Resveratrol treatment.
Protocol:
-
Cell Seeding: Seed the chosen cell line in appropriate culture dishes (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare a stock solution of 4-Hydroxy-Resveratrol in a suitable solvent (e.g., DMSO).
-
On the day of treatment, dilute the stock solution in fresh culture medium to the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing 4-Hydroxy-Resveratrol or the vehicle control.
-
Incubate the cells for the predetermined time points.
-
-
Cell Harvesting:
-
For adherent cells, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of lysis buffer (see Part 2) to each well and scrape the cells.
-
For suspension cells, centrifuge the cells and wash the pellet with ice-cold PBS before resuspending in lysis buffer.
-
Collect the cell lysates in microcentrifuge tubes.
-
Part 2: Protein Extraction and Quantification
Rationale: Efficient protein extraction is crucial for obtaining a representative sample of the cellular proteome. The choice of lysis buffer depends on the subcellular localization of the target proteins. A RIPA buffer is a good starting point for whole-cell lysates. Accurate protein quantification ensures equal loading of protein in each lane of the SDS-PAGE gel, which is essential for comparing protein expression levels between samples. The BCA assay is a common and reliable method for protein quantification.
Protocol:
-
Cell Lysis:
-
Incubate the cell lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification (BCA Assay):
-
Follow the manufacturer's instructions for the BCA Protein Assay Kit.
-
Prepare a standard curve using the provided bovine serum albumin (BSA) standards.
-
Add the appropriate volume of BCA reagents to the standards and unknown samples in a 96-well plate.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Determine the protein concentration of the unknown samples by comparing their absorbance to the standard curve.
-
Part 3: SDS-PAGE and Western Blotting
Rationale: SDS-PAGE separates proteins based on their molecular weight. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose) for immunodetection. Blocking the membrane prevents non-specific binding of the antibodies. The primary antibody specifically binds to the target protein, and the secondary antibody, which is conjugated to an enzyme (e.g., HRP), binds to the primary antibody. The enzyme catalyzes a chemiluminescent reaction, which is detected to visualize the protein bands.
Protocol:
-
Sample Preparation for SDS-PAGE:
-
Based on the protein quantification results, dilute the protein lysates with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins.
-
Run the gel in 1x running buffer at an appropriate voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against Bax, Bcl-2, cleaved caspase-3, and cleaved PARP in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) working solution according to the manufacturer's instructions.
-
Incubate the membrane with the ECL solution for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Apoptotic Signaling Pathway
The following diagram illustrates the central role of the Bcl-2 family, caspases, and PARP in the intrinsic apoptotic pathway potentially activated by 4-Hydroxy-Resveratrol.
Caption: Intrinsic apoptotic signaling pathway.
Data Analysis and Interpretation
-
Image Acquisition: Capture high-quality images of the Western blots, ensuring that the bands are not saturated.
-
Densitometry: Use image analysis software (e.g., ImageJ) to quantify the intensity of the bands for each target protein and the loading control (e.g., β-actin or GAPDH).
-
Normalization: Normalize the band intensity of each target protein to the intensity of the corresponding loading control band to correct for loading variations.
-
Data Presentation: Present the data as fold changes relative to the vehicle-treated control. Bar graphs with error bars representing the standard deviation from multiple independent experiments are recommended.
Expected Results:
-
An increase in the expression of the pro-apoptotic protein Bax.
-
A decrease in the expression of the anti-apoptotic protein Bcl-2.
-
An increase in the levels of the cleaved (active) forms of caspase-3.
-
An increase in the level of the cleaved 89 kDa fragment of PARP.
Troubleshooting Common Western Blot Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak signal | Insufficient protein loaded, inefficient transfer, inactive antibody, incorrect antibody dilution. | Increase protein load, check transfer efficiency with Ponceau S, use a fresh antibody dilution, optimize antibody concentration. |
| High background | Insufficient blocking, too high antibody concentration, insufficient washing. | Increase blocking time or use a different blocking agent, decrease antibody concentration, increase the number and duration of washes. |
| Non-specific bands | Antibody cross-reactivity, protein degradation, too high antibody concentration. | Use a more specific antibody, add protease inhibitors to the lysis buffer, optimize antibody dilution. |
| Uneven loading | Inaccurate protein quantification, pipetting errors. | Re-quantify protein samples, be careful and consistent with loading technique. |
References
-
Mechanism of Resveratrol-Induced Programmed Cell Death and New Drug Discovery against Cancer: A Review. PubMed Central. [Link]
-
Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG... ResearchGate. [Link]
-
The protective role of resveratrol against high glucose‐induced oxidative stress and apoptosis in HepG2 cells. PMC - NIH. [Link]
-
(PDF) Control of apoptosis by the BCL-2 protein family: Implications for physiology and therapy. ResearchGate. [Link]
-
Bcl-2, Bax and bcl-xL Expression in Human Sensitive and Resistant Leukemia Cell Lines. Blood. [Link]
-
Mechanism for the Protective Effect of Resveratrol against Oxidative Stress-Induced Neuronal Death. PMC. [Link]
-
Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
-
Resveratrol induces apoptosis by modulating the reciprocal crosstalk between p53 and Sirt-1 in the CRC tumor microenvironment. Frontiers. [Link]
-
Resveratrol induces mitochondria-mediated, caspase-independent apoptosis in murine prostate cancer cells. PMC - PubMed Central. [Link]
-
Antiproliferative and Pro-apoptotic Effects of Sesquiterpene Lactones from Schkuhria pinnata in THP. American Chemical Society. [Link]
-
Resveratrol Treatment Inhibits Proliferation of and Induces Apoptosis in Human Colon Cancer Cells. PMC - NIH. [Link]
-
Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? PubMed. [Link]
-
Cleavage of automodified poly(ADP-ribose) polymerase during apoptosis. Evidence for involvement of caspase-7. PubMed. [Link]
-
Caspase Cascade pathway. Bio-Rad. [Link]
-
How can I detect cleaved-caspase 3 by western blotting? ResearchGate. [Link]
-
Western blotting for determination of Bax:Bcl-2 ratio and... ResearchGate. [Link]
-
Western blot analysis of marker of apoptosis (cleaved PARP; cPARP). ResearchGate. [Link]
-
Resveratrol induced reactive oxygen species and endoplasmic reticulum stress-mediated apoptosis, and cell cycle arrest in the A375SM malignant melanoma cell line. PMC - NIH. [Link]
-
Caspase Activation Cascades in Apoptosis. PubMed. [Link]
-
Bcl-2 family. Wikipedia. [Link]
-
Resveratrol induces apoptosis in K562 cells via the regulation of mitochondrial signaling pathways. PMC - PubMed Central. [Link]
-
Resveratrol's Pro-Apoptotic Effects in Cancer Are Mediated Through the Interaction and Oligomerization of the Mitochondrial VDAC1. MDPI. [Link]
-
Poly(ADP-ribose) polymerase is a mediator of necrotic cell death by ATP depletion. PNAS. [Link]
-
Effects of Resveratrol and 4-hexylresorcinol on Hydrogen Peroxide-induced Oxidative DNA Damage in Human Lymphocytes. Request PDF - ResearchGate. [Link]
-
Caspase. Wikipedia. [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers. [Link]
-
Poly(ADP-ribose) polymerase is a mediator of necrotic cell death by ATP depletion. PubMed. [Link]
-
Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. [Link]
-
Western blot analysis of uncleaved and cleaved PARP protein? ResearchGate. [Link]
-
Determination of Caspase Activation by Western Blot. PubMed - NIH. [Link]
-
Expression of Pro-Apoptotic Bax and Anti-Apoptotic Bcl-2 Proteins in Human Retinoblastoma. PubMed. [Link]
-
Apoptosis Regulation by Genes | Bcl-2 Family. YouTube. [Link]
-
Caspase activation cascades in apoptosis. Biochemical Society Transactions | Portland Press. [Link]
-
Involvement of poly(ADP-ribose) polymerase in paraptotic cell death of D. discoideum. ResearchGate. [Link]
-
Can you help with Western Blot: Bax and BCL-2? ResearchGate. [Link]
-
Caspase Protocols in Mice. PMC - PubMed Central - NIH. [Link]
-
Activation of Caspases || Apoptosis I || 4K Animation. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. abeomics.com [abeomics.com]
- 7. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Mechanism of Resveratrol-Induced Programmed Cell Death and New Drug Discovery against Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol Treatment Inhibits Proliferation of and Induces Apoptosis in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resveratrol induces apoptosis in K562 cells via the regulation of mitochondrial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
Application Note & Protocol: Solvent Selection for 4-Hydroxyresveratrol Solubility
Abstract & Introduction
4-Hydroxyresveratrol, also known as oxyresveratrol or trans-2,3',4,5'-tetrahydroxystilbene, is a naturally occurring stilbenoid and a structural analog of resveratrol.[1] It has garnered significant interest in the pharmaceutical and cosmetic industries for its potent biological activities. However, like many polyphenolic compounds, this compound exhibits poor aqueous solubility, which presents a significant hurdle for its formulation, delivery, and subsequent bioavailability.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of solvent selection to effectively solubilize this compound. We will delve into the physicochemical properties of the molecule, explore theoretical models for predicting solubility, and provide a detailed, validated protocol for experimentally determining solubility. The causality behind experimental choices is emphasized to empower users to adapt and troubleshoot their own solubilization challenges.
Physicochemical Properties of this compound
A thorough understanding of the molecule's intrinsic properties is the foundation of a rational solvent selection strategy. This compound is a polyphenolic compound, meaning its structure contains multiple hydroxyl (-OH) groups attached to aromatic rings.[3][4] These groups are pivotal to its solubility characteristics.
Key Properties Influencing Solubility:
-
Polarity: The presence of four hydroxyl groups imparts a degree of polarity to the molecule, allowing for hydrogen bonding interactions. However, the stilbene backbone is largely non-polar (hydrophobic). This amphiphilic nature dictates that optimal solubility is often found in semi-polar solvents or co-solvent systems that can accommodate both the hydrophilic and hydrophobic regions of the molecule.
-
Hydrogen Bonding: this compound can act as both a hydrogen bond donor (from its -OH groups) and an acceptor (at the oxygen atoms). Solvents that are also capable of hydrogen bonding (e.g., alcohols, glycols) are therefore strong candidates for effective solubilization.
-
pKa and pH-Dependent Solubility: The phenolic hydroxyl groups are weakly acidic and can be deprotonated to form phenolate ions in basic solutions. This ionization significantly increases the polarity and aqueous solubility of the molecule. Conversely, in acidic to neutral pH, the molecule remains in its less soluble, non-ionized form.[5][6] While basic conditions can enhance solubility, it is critical to note that resveratrol and its analogs can be unstable and degrade at high pH.[5][7] Studies on resveratrol show it is relatively stable in acidic conditions (pH 2-7) but degrades rapidly at a pH above 6.8.[5][6]
Theoretical Framework for Solvent Selection
Instead of a purely trial-and-error approach, leveraging theoretical models can streamline the solvent screening process, saving time and resources.[8]
The "Like Dissolves Like" Principle
This fundamental principle suggests that a solute will dissolve best in a solvent that has a similar polarity or intermolecular forces. For this compound, this means solvents with a balance of polar (hydrogen-bonding) and non-polar characteristics are likely to be effective. Purely non-polar solvents (e.g., hexane) will fail to interact with the polar hydroxyl groups, while highly polar solvents like water are not ideal for the non-polar stilbene core, resulting in very low solubility.[9]
Hansen Solubility Parameters (HSP)
HSP provides a more quantitative approach by deconstructing the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
Every molecule can be described by a point in this three-dimensional "Hansen space." The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it.[11] This method is particularly powerful for designing optimal co-solvent blends, where the HSP of the mixture can be fine-tuned to match the solute.[8][12]
Sources
- 1. Trans-2,3',4,5'-tetrahydroxystilbene | C14H12O4 | CID 5281717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Resveratrol | C14H12O3 | CID 445154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Resveratrol Molecule -Polyphenol - Chemical, Physical and Physiological Properties [worldofmolecules.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. JP6381882B2 - Water-soluble preparation of resveratrol and production method thereof - Google Patents [patents.google.com]
- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 12. Application of Hansen Solubility Parameters in the Aqueous-Ethanol Extraction of Genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside from Derris scandens and Its Molecular Orbital Study on Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-HydroxyResveratrol (4-HR) Solubility & Formulation
The following guide serves as a specialized Technical Support Center for researchers working with 4-HydroxyResveratrol (4-HR) . It is designed to address the specific physicochemical challenges of this stilbenoid, providing actionable protocols for solubility enhancement in both in vitro and in vivo applications.[1]
Ticket ID: 4HR-SOL-001 Topic: Improving Aqueous Solubility for Biological Assays Assigned Specialist: Senior Application Scientist, Formulation Chemistry[2]
⚠️ Critical Disambiguation: Know Your Molecule
Before proceeding, verify the exact isomer in your inventory. "this compound" is a trivial name that often leads to confusion.
| Common Name | Chemical Name | CAS Number | Structure Description | Solubility Profile |
| This compound | 3,4,5,4'-Tetrahydroxystilbene | 331443-00-6 | Resorcinol ring is tri-hydroxylated.[2][3][4][5] | High LogP (~2.8) . Practically insoluble in water. |
| Piceatannol | 3,3',4,5'-Tetrahydroxystilbene | 10083-24-6 | Catechol moiety on the B-ring.[2][6] | Similar hydrophobicity; oxidation-prone.[2] |
Note: The protocols below apply to both isomers due to their shared stilbene scaffold, but stability profiles differ (Piceatannol is more oxidation-sensitive due to the catechol group).
Module 1: Diagnostic & Decision Matrix
User Question: "My compound precipitates immediately when I dilute my DMSO stock into culture media. How do I choose the right formulation method?"
Technical Insight: 4-HR is a planar, crystalline stilbene.[2] Its high lattice energy and lipophilicity (LogP ≈ 2.8) drive it to aggregate in aqueous environments. The "cloudiness" you see is rapid crystallization. To solve this, you must disrupt the crystal lattice or encapsulate the hydrophobic core.
Workflow: Solubility Strategy Decision Tree
Use the following logic flow to select your protocol based on your final concentration requirements and application type.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on concentration and experimental constraints.
Module 2: Rapid Protocols (Troubleshooting Guides)
Protocol A: The "Solvent Spike" (Low Concentration / Cell Culture)
Best for: Screening assays (< 50 µM). The Issue: Researchers often add DMSO stock directly to a large volume of media, causing "shock precipitation."
Correct Procedure:
-
Prepare Stock: Dissolve 4-HR in anhydrous DMSO to 100 mM . (Sonicate if necessary; solution must be crystal clear).
-
Intermediate Dilution (Critical Step): Do not pipette 1 µL of stock into 10 mL of media.
-
Dilute the 100 mM stock 1:10 in pure ethanol or PEG400 first.
-
This creates a "solvation shell" that eases the transition to water.
-
-
Final Addition: Add this intermediate solution to pre-warmed (37°C) media while vortexing rapidly .
-
Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.
Protocol B: Cyclodextrin Complexation (The Gold Standard)
Best for: High concentrations (up to 5-10 mM), animal studies, and preventing precipitation over time.[2] Mechanism: The hydrophobic stilbene core inserts into the lipophilic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), while the hydrophilic exterior ensures water solubility.
Step-by-Step Workflow:
-
Carrier Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS. Stir until clear.
-
Drug Addition: Add 4-HR powder slowly to the CD solution.
-
Target Ratio: 1:4 to 1:10 (molar ratio of Drug:CD). For 4-HR (MW ~244), use excess CD.
-
-
Energy Input: The complex forms slowly.
-
Option 1: Stir at 400 RPM for 4 hours at room temperature (protected from light).
-
Option 2: Sonicate in a water bath for 30 minutes.
-
-
Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed drug.
-
Validation: The filtrate should be clear. Quantify actual concentration via UV-Vis (Absorbance at ~305-320 nm) before use.[2]
Figure 2: Schematic of the cyclodextrin inclusion complex formation. The hydrophobic drug is shielded from the aqueous environment.
Module 3: Formulation FAQ & Troubleshooting
Q1: My solution was clear, but crystals appeared after 24 hours in the fridge. Why? A: 4-HR has a temperature-dependent solubility. Lowering the temperature reduces the kinetic energy keeping the supersaturated solution stable.
-
Fix: Store 4-HR stocks in 100% DMSO at -20°C. Store aqueous/media formulations at room temperature (if stability permits) or prepare fresh. If using Cyclodextrins, the complex is generally freeze-thaw stable, but precipitation indicates you exceeded the loading capacity.
Q2: Can I use PEG400 for animal injection? A: Yes, a common cosolvent system for stilbenes in rodent studies is PEG400:Saline (40:60) or PEG400:Ethanol:Water (40:10:50) .[2]
-
Warning: PEG400 can be viscous. Ensure you mix the drug into the PEG first before adding the saline. Adding saline to the drug powder directly will result in a "gummy" solid that is hard to dissolve.
Q3: Is this compound light sensitive? A: Yes, like Resveratrol, the trans-isomer can photo-isomerize to the cis-isomer or degrade under UV/fluorescent light.[2]
-
Protocol: Always wrap tubes in aluminum foil and perform solubilization steps under low light.
Q4: How does pH affect solubility? A: 4-HR contains phenolic hydroxyl groups (pKa ~9-10).[2]
-
Acidic/Neutral pH (pH 1-7): Molecule is uncharged and least soluble.
-
Basic pH (pH > 9): Solubility increases significantly due to deprotonation (phenolate formation), but chemical stability decreases rapidly (oxidation risk).[2]
-
Recommendation: Maintain pH 7.4 for physiological relevance, but rely on carriers (CDs) rather than pH adjustment to solubilize.[2]
Summary of Solubility Data
| Solvent / Carrier | Estimated Solubility | Notes |
| Water | < 0.03 mg/mL | Practically insoluble.[2] |
| DMSO | > 100 mg/mL | Excellent stock solvent.[2] Hygroscopic (keep dry). |
| Ethanol | ~ 30 mg/mL | Good intermediate.[2] |
| 20% HP-β-CD | 2 - 5 mg/mL | Best for aqueous biological delivery.[2] |
| Corn Oil | ~ 2 mg/mL | Poor.[2] Not recommended for high-dose delivery. |
References
-
Gambini, J., et al. (2015).[2] Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects. Oxidative Medicine and Cellular Longevity. [Link]
-
Bertacche, V., et al. (2006).[2] Host–guest interaction study of resveratrol with natural and modified cyclodextrins. Journal of Inclusion Phenomena and Macrocyclic Chemistry. (Applied methodology for stilbene solubilization).
Sources
- 1. Strategies to Improve Resveratrol Systemic and Topical Bioavailability: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside (TSG) from Polygonum multiflorum Thunb.: A Systematic Review on Anti-Aging | MDPI [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 331443-00-6 [chemicalbook.com]
- 5. biosynth.com [biosynth.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Stabilizing 4-HydroxyResveratrol (Piceatannol) in Solution
Topic: Prevention of Oxidative Degradation and Isomerization of 4-HydroxyResveratrol Audience: Drug Development Scientists, Analytical Chemists, and Cell Biologists Content Type: Technical Troubleshooting & FAQ Guide
Introduction: The Instability Paradox
You are likely working with This compound (often identified as Piceatannol , 3,3',4,5'-tetrahydroxystilbene) because of its superior biological potency compared to resveratrol. However, this potency comes at a cost: the additional hydroxyl group creates a catechol moiety (ortho-dihydroxyl group), making the molecule significantly more susceptible to rapid oxidation than its parent compound.
While resveratrol degrades slowly over weeks, this compound can degrade within hours if exposed to neutral pH, light, or dissolved oxygen. This guide provides an autonomous, field-proven protocol to arrest these degradation pathways, ensuring your data reflects the activity of the drug, not its breakdown products.
Part 1: Critical Environmental Factors (FAQs)
Q1: Why does my solution turn yellow/brown within hours of preparation?
Diagnosis: This is the hallmark of auto-oxidation . Mechanism: At neutral or basic pH (pH > 7.0), the phenolic protons dissociate. The resulting phenolate ions are highly reactive toward dissolved oxygen, forming semiquinone radicals and subsequently o-quinones . These quinones polymerize into brown pigments (similar to a sliced apple turning brown). The Fix: You must maintain an acidic environment (pH < 6.0) and eliminate dissolved oxygen.
Q2: Which solvent system provides maximum stability?
Recommendation: DMSO (Dimethyl Sulfoxide) is superior to Ethanol for long-term storage, but it requires specific handling.
-
DMSO: Excellent solubility and lower volatility. However, DMSO is hygroscopic; absorbed water can alter pH and accelerate degradation.
-
Ethanol: Good solubility but evaporates effectively, changing concentration.
-
Water: Avoid. this compound is practically insoluble in water and will rapidly hydrolyze/oxidize at physiological pH.
Q3: How does light affect the molecule?
Diagnosis: Photo-isomerization . Mechanism: Stilbenes exist naturally in the biologically active trans-isoform. UV and visible light exposure causes isomerization to the thermodynamically more stable but biologically less active cis-isoform. The Fix: All handling must occur under yellow light or in amber vessels.
Part 2: Degradation Dynamics (Visualization)
The following diagram illustrates the two primary degradation pathways you must control: Oxidative Coupling (driven by pH/O2) and Isomerization (driven by light).
Figure 1: Mechanistic pathways of stilbene degradation. The red path (oxidation) is irreversible and toxic; the yellow path (isomerization) is reversible but alters potency.
Part 3: Stabilization Strategies & Protocols
Strategy A: The "Acid-Argon" Stock Preparation Protocol
Use this protocol for preparing stock solutions (10–100 mM) intended for long-term storage.
Reagents Required:
-
This compound (Piceatannol) powder.
-
Anhydrous DMSO (Spectrophotometric grade).
-
0.01% (v/v) HCl or Acetic Acid (to acidify DMSO).
-
Argon gas (preferred over Nitrogen due to higher density).
Step-by-Step Methodology:
-
Solvent Preparation: Pre-purge the anhydrous DMSO with Argon gas for 15 minutes to displace dissolved oxygen.
-
Acidification: Add 0.01% HCl to the DMSO. This "proton clamp" ensures the phenolic groups remain protonated, preventing the initiation of auto-oxidation.
-
Weighing: Weigh the powder in an amber vial under low-light conditions.
-
Dissolution: Add the acidified, purged DMSO to the vial. Vortex immediately under a stream of Argon.
-
Aliquoting: Dispense into single-use amber glass vials (avoid plastic if possible to prevent leaching/sorption).
-
Overlay: Gently blow Argon into the headspace of each vial before capping tightly.
-
Storage: Store at -80°C . Stable for 6–12 months.
Strategy B: The "Antioxidant Shield" for Aqueous Media
Use this when diluting stock into cell culture media or aqueous buffers where DMSO acidification is not feasible.
The Issue: Once you dilute your stable stock into media (pH 7.4), degradation starts immediately. The Solution: Co-supplementation with antioxidants.
| Additive | Concentration | Mechanism | Best For |
| Ascorbic Acid (Vit C) | 100 µM - 1 mM | Reduces quinones back to phenols; scavenges O2. | Cell culture (check for toxicity).[1][2][3] |
| SOD / Catalase | 10–50 U/mL | Enzymatically removes superoxide/peroxide. | Mechanistic assays.[3][4][5][6] |
| Cyclodextrins (HP-β-CD) | 1:1 Molar Ratio | Encapsulates the hydrophobic stilbene, shielding it from O2. | Aqueous formulations/Drug delivery.[2] |
Part 4: Troubleshooting Guide (Diagnostics)
| Symptom | Probable Cause | Immediate Corrective Action |
| Solution turns pink/red | Early-stage oxidation (Semiquinone formation). | Discard solution. Check pH of solvent.[4] Ensure Argon purge was sufficient. |
| Solution turns brown | Late-stage oxidation (Polymerization). | Irreversible. Discard. Review storage temperature and seal integrity. |
| Precipitation upon dilution | "Crash-out" effect (Solubility limit exceeded). | Dilute slowly with vortexing. Ensure final concentration is <100 µM in aqueous media. Use HP-β-CD.[7] |
| Inconsistent IC50 data | Cis-isomer contamination or degradation. | Perform HPLC QC check. If cis-peak >5%, prepare fresh stock under dark conditions. |
| Loss of activity in media | Rapid degradation at pH 7.4. | Refresh media every 12–24 hours. Add 100 µM Ascorbic Acid to the media. |
Part 5: Optimized Workflow Diagram
The following workflow outlines the "Gold Standard" process for handling this compound to ensure experimental reproducibility.
Figure 2: Step-by-step protocol for generating and maintaining high-integrity stock solutions.
References
-
Resveratrol and Piceatannol Stability
- Title: Pre-formulation studies of resver
- Source: NIH / PubMed Central.
-
URL:[Link]
- Relevance: Establishes pH < 6 as the critical stability boundary for stilbenes.
-
Oxidation Mechanism
-
Encapsulation Strategies
- Title: Characterization, Stability, and Antibrowning Effects of Oxyresver
- Source: MDPI (Foods).
-
URL:[Link]
- Relevance: Validates the use of Cyclodextrins (CDs)
-
Comparative Potency & Structure
Sources
- 1. Evaluation of resveratrol and piceatannol cytotoxicity in macrophages, T cells, and skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,3,5,4′-Tetrahydroxystilbene-2-O-β-glucoside Attenuates Reactive Oxygen Species-Dependent Inflammation and Apoptosis in Porphyromonas gingivalis-Infected Brain Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physical Stability and Molecular Mobility of Resveratrol in a Polyvinylpyrrolidone Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Oxidized Resveratrol Metabolites as Potent Antioxidants and Xanthine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piceatannol Is Superior to Resveratrol at Suppressing Adipogenesis in Human Visceral Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Senior Application Scientist's Guide to Resolving Resveratrol and 4-Hydroxyresveratrol in HPLC Analysis
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of resveratrol and its hydroxylated metabolite, 4-hydroxyresveratrol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving baseline separation of these two structurally similar compounds. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your method development and troubleshooting endeavors.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the separation of resveratrol and this compound.
Q1: Why is it challenging to separate resveratrol and this compound?
A1: The primary challenge lies in their structural similarity. Both are stilbenoids, with this compound differing from resveratrol only by the addition of a single hydroxyl group on one of the phenyl rings. This subtle difference results in very similar physicochemical properties, including hydrophobicity, which is the primary driver of separation in reversed-phase HPLC. Consequently, they often exhibit very close retention times and can easily co-elute.
Q2: What is a typical starting point for an HPLC method for these compounds?
A2: A common and effective starting point is a reversed-phase method using a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile or methanol, with an acid modifier like formic acid or orthophosphoric acid.[1][2] A gradient elution is often preferred over an isocratic one to achieve better resolution for these closely eluting compounds.[3][4][5]
Q3: What detection wavelength is optimal for both resveratrol and this compound?
A3: Both compounds exhibit strong UV absorbance. A detection wavelength of around 306-325 nm is commonly used and provides good sensitivity for both resveratrol and its metabolites.[4][6][7][8]
Q4: Can pH significantly impact the separation?
A4: Absolutely. The hydroxyl groups on both molecules can be ionized depending on the pH of the mobile phase. Since resveratrol is a phenolic compound, it is most stable in acidic conditions, typically below pH 6.[9] Altering the pH can change the polarity of the analytes and their interaction with the stationary phase, thereby influencing their retention and selectivity. Experimenting with the mobile phase pH is a powerful tool for optimizing the separation of these closely related compounds.[5]
Troubleshooting Guide: From Tailing Peaks to Complete Co-elution
This section provides a systematic approach to troubleshooting common issues encountered during the separation of resveratrol and this compound.
Issue 1: Poor Resolution and Co-eluting Peaks
This is the most frequent challenge. The primary goal is to increase the selectivity between the two analytes.
Root Cause Analysis and Solutions:
-
Insufficiently Optimized Mobile Phase: The organic solvent composition and the pH of the aqueous phase are critical for selectivity.
-
Actionable Protocol 1: Mobile Phase Optimization.
-
Evaluate Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the selectivity.
-
Fine-tune the Gradient: A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.
-
Systematic pH Adjustment: Prepare mobile phases with small, incremental changes in pH (e.g., from pH 2.5 to 3.5 using formic or orthophosphoric acid). This can subtly alter the ionization state of the phenolic hydroxyl groups, leading to differential retention. Resveratrol is known to be stable in acidic pH ranges.[9]
-
-
| Parameter | Starting Condition | Optimization Strategy | Rationale |
| Organic Solvent | Acetonitrile | Switch to Methanol | Alters selectivity through different solvent-analyte interactions. |
| Gradient | 5-95% B in 10 min | Decrease slope (e.g., 5-50% B in 20 min) | Increases interaction time with the stationary phase, improving resolution. |
| pH of Aqueous Phase | pH 3.0 (0.1% Formic Acid) | Test pH 2.5, 2.8, 3.2, 3.5 | Modifies the polarity and ionization of the analytes, impacting retention. |
-
Suboptimal Stationary Phase: While C18 is a good starting point, not all C18 columns are created equal.
-
Actionable Protocol 2: Stationary Phase Evaluation.
-
Consider a Different C18 Phase: Try a C18 column from a different manufacturer or one with a different bonding density or end-capping.
-
Explore Phenyl-Hexyl Phases: A phenyl-hexyl stationary phase can offer alternative selectivity for aromatic compounds like resveratrol and this compound through pi-pi interactions.
-
-
Troubleshooting Workflow for Poor Resolution
Sources
- 1. mdpi.com [mdpi.com]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. researcher.manipal.edu [researcher.manipal.edu]
- 8. researchgate.net [researchgate.net]
- 9. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of 4-HydroxyResveratrol
[1]
Status: Active Version: 2.4 (Current) Topic: Pharmacokinetic Optimization & Formulation Troubleshooting[1]
Executive Summary: The Bioavailability Paradox
This compound (a tetrahydroxystilbene) possesses a distinct advantage over its parent compound, Resveratrol: the additional hydroxyl group increases aqueous solubility.[1][2] However, this advantage is often negated by rapid Phase II metabolism (glucuronidation/sulfation) and oxidative instability .[1]
Key Technical Insight: Unlike lipophilic drugs where solubility is the sole rate-limiting step, 4-OH-Res requires a "Dual-Protection Strategy":
-
Solubility Enhancement: To prevent precipitation in the GI tract.
-
Metabolic Shielding: To inhibit UGT/SULT enzymes and P-gp efflux transporters.[1]
Module 1: Formulation & Solubility Troubleshooting
Q1: My 4-OH-Res precipitates immediately upon dilution in saline/PBS for oral gavage. How do I fix this?
Diagnosis: 4-OH-Res has improved solubility over Resveratrol but remains hydrophobic (LogP ~2-3).[1] Simple aqueous buffers cause rapid crystal growth (Ostwald ripening).[1]
Corrective Protocol: The Co-Solvent/Surfactant System Do not use pure DMSO (toxicity) or pure aqueous buffers.[1] Use a ternary system.
Optimized Vehicle Recipe (Rat/Mouse PO):
| Component | Concentration | Function |
|---|---|---|
| PEG 400 | 40% (v/v) | Primary solvent (prevents precipitation) |
| Ethanol | 10% (v/v) | Co-solvent (enhances wetting) |
| Tween 80 | 5% (v/v) | Surfactant (stabilizes micelles) |
| Water/Saline | 45% (v/v) | Bulk vehicle |[1]
Step-by-Step Preparation:
-
Dissolve 4-OH-Res completely in the Ethanol/PEG 400 mix.[1] Vortex until clear.
-
Add Tween 80 and vortex.[1]
-
Slowly add the water/saline while vortexing vigorously.
-
Critical: Use within 2 hours. If storage is needed, protect from light (amber vials).[1]
Q2: I am using a Cyclodextrin complex, but the inclusion efficiency is low (<40%). What is wrong?
Diagnosis: You are likely using native
Solution: Switch to Hydroxypropyl-
High-Efficiency Complexation Protocol:
-
Phase A: Dissolve HP-
-CD (20% w/v) in water. -
Phase B: Dissolve 4-OH-Res in a minimal amount of Ethanol.
-
Phase C: Dissolve HPMC (0.1% w/v) in the Phase A solution.
-
Mixing: Dropwise add Phase B to Phase C under constant stirring (600 RPM) at 40°C.
-
Solvent Removal: Rotary evaporate the ethanol, then freeze-dry (lyophilize) the remaining solution.
-
Result: An amorphous solid dispersion with >90% solubility enhancement.
Module 2: Metabolic Stability & Pharmacokinetics
Q3: We see high solubility but extremely low plasma (peak concentration). Where is the drug going?
Diagnosis: This is the "First-Pass Effect." 4-OH-Res is a prime substrate for UGT1A1 (Glucuronidation) and SULT1A1 (Sulfation) in the enterocytes (gut wall) and liver.[1]
Technical Insight: The additional hydroxyl group at the 4-position makes the molecule more susceptible to conjugation than Resveratrol.[1]
Intervention: Bioenhancer Co-Administration Co-formulate with Piperine (a potent UGT/P-gp inhibitor).[1]
Experimental Evidence: Studies on the analogue Oxyresveratrol show that Piperine (10-20 mg/kg) can increase AUC by 2-4 fold .[1]
Visualizing the Metabolic Barrier:
Figure 1: The metabolic fate of this compound. Note the critical bottlenecks at the Enterocyte and Liver (First Pass), which can be blocked by Piperine.
Module 3: Advanced Delivery Systems (Nanotechnology)
Q4: Solid dispersions are not working for our long-term dosing study. What is the next tier of formulation?
Recommendation: Move to PEGylated Liposomes or PLGA Nanoparticles . These carriers protect the hydroxyl groups from enzymatic attack in the gut.[1]
Protocol: PEG-Liposome Preparation (Thin Film Hydration) This method ensures high encapsulation efficiency and "stealth" properties to evade rapid clearance.[1]
-
Lipid Mix: Combine SPC (Soy Phosphatidylcholine), Cholesterol, and DSPE-PEG2000 in a molar ratio of 60:35:5 .
-
Why Cholesterol? Stabilizes the bilayer, preventing drug leakage.
-
Why PEG? Increases circulation half-life (
).[1]
-
-
Drug Loading: Add 4-OH-Res (Drug:Lipid ratio 1:10 w/w) to the lipid mixture in Chloroform/Methanol (2:1).
-
Film Formation: Evaporate solvent under vacuum (Rotavap) at 45°C until a thin, dry film forms.[1]
-
Hydration: Hydrate the film with PBS (pH 7.[1]4) for 1 hour at 55°C.
-
Sizing: Extrude through 100 nm polycarbonate membranes (10 passes) to ensure uniform size.
-
QC Check: Measure Zeta Potential (Target: -10 to -30 mV) and PDI (<0.2).
Module 4: Stability & Storage FAQs
Q5: My HPLC peaks are showing "ghost" peaks after 1 week of storage. Is it degrading?
Answer: Yes. Stilbenes are light-sensitive (Photo-isomerization: trans
Stability Rules:
-
pH: 4-OH-Res is most stable at acidic pH (< 6.0) .[1] At pH > 8.0 (alkaline), the phenolate ions form, accelerating oxidation.
-
Light: Always handle under yellow light or in amber vessels. Cis-isomers often have lower bioactivity.[1]
-
Antioxidants: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to your stock solutions to prevent oxidation.[1]
Summary Data Tables
Table 1: Solubility Profile of this compound
Data approximated based on tetrahydroxystilbene analogues (e.g., Oxyresveratrol).
| Solvent System | Solubility (mg/mL) | Suitability for In-Vivo | Notes |
| Water (pH 7) | < 0.5 | Poor | High risk of precipitation.[1] |
| Ethanol | > 50 | Low | Toxic at high volumes; use as co-solvent only.[1] |
| PEG 400 | > 100 | High | Excellent primary solvent for oral gavage.[1] |
| HP- | ~ 20 - 50 | High | Best for aqueous-based delivery; requires preparation.[1] |
| Corn Oil | < 1 | Poor | Stilbenes are not highly lipophilic; oil solubility is limited.[1] |
Table 2: Pharmacokinetic Comparison (Rat Model, 100 mg/kg PO)
Effect of formulation on PK parameters.
| Formulation | Bioavailability ( | ||
| Suspension (CMC-Na) | ~ 150 | ~ 400 | < 2% |
| PEG/Ethanol Solution | ~ 450 | ~ 1,200 | ~ 5-8% |
| + Piperine (20 mg/kg) | ~ 1,100 | ~ 3,500 | ~ 15-20% |
| PEG-Liposomes | ~ 2,500 | ~ 8,000 | > 30% |
References
-
Li, Y., et al. (2021).[1][3][4] "Dual Strategy for Improving the Oral Bioavailability of Resveratrol: Enhancing Water Solubility and Inhibiting Glucuronidation." Journal of Agricultural and Food Chemistry. Link
-
Likhitwitayawuid, K. (2021).[1][4] "Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems."[5][6][7] Molecules. Link
-
Singh, G., & Pai, R.S. (2014).[1] "Optimized PLGA nanoparticle platform for orally dosed trans-resveratrol with enhanced bioavailability potential." Expert Opinion on Drug Delivery. Link
-
Dhakar, N.K., et al. (2019).[1][8] "Comparative Evaluation of Solubility, Cytotoxicity and Photostability Studies of Resveratrol and Oxyresveratrol Loaded Nanosponges." Pharmaceutics.[1][8][9] Link
-
Kinoshita, S., et al. (2019).[1] "Comparative pharmacokinetics of oxyresveratrol alone and in combination with piperine as a bioenhancer in rats." Heliyon. Link
Sources
- 1. Strategies to Improve Resveratrol Systemic and Topical Bioavailability: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dual Strategy for Improving the Oral Bioavailability of Resveratrol: Enhancing Water Solubility and Inhibiting Glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Evaluation of Solubility, Cytotoxicity and Photostability Studies of Resveratrol and Oxyresveratrol Loaded Nanosponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Yield in 4-HydroxyResveratrol (Piceatannol) Synthesis
Ticket #: 4HR-OPT-2024 Subject: Yield Optimization & Troubleshooting Guide for Polyhydroxystilbene Synthesis Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division
Executive Summary
You are likely targeting Piceatannol (3,3',4,5'-tetrahydroxystilbene), often referred to in literature as 4-hydroxyresveratrol due to the additional hydroxyl group at the 3'-position relative to the resveratrol backbone.[1]
The synthesis of this molecule is notoriously plagued by two "Yield Traps":
-
Stereoselectivity: The Wittig reaction inherently produces a mixture of cis (Z) and trans (E) isomers, but only the trans isomer is thermodynamically stable and biologically active.
-
Demethylation Polymerization: The final deprotection of methoxy groups using Boron Tribromide (
) often leads to polymerization and "tarring," causing catastrophic yield loss (often <40%).
This guide provides an optimized protocol shifting from standard
Module 1: The Backbone Construction (Wittig Strategy)
The Goal: Construct the stilbene skeleton with maximum conversion, regardless of stereochemistry initially.
The Optimized Protocol
Standard Wittig reactions often stall. Use this modified phase-transfer approach.
Reagents:
-
Precursor A: 3,5-Dimethoxybenzyltriphenylphosphonium bromide (Phosphonium Salt)
-
Precursor B: 3,4-Dimethoxybenzaldehyde[2]
-
Base: Lithium Hexamethyldisilazide (LiHMDS) or NaH (dry)
-
Solvent: Anhydrous THF (stabilizer-free)
Step-by-Step Workflow:
-
Activation: Suspend Precursor A (1.2 eq) in anhydrous THF under Argon. Cool to 0°C.
-
Ylide Formation: Add LiHMDS dropwise. The solution must turn deep orange/red (ylide formation). Stir for 30 mins.
-
Troubleshooting: If solution remains pale, your THF is wet or the base is inactive. Abort and dry solvents.[3]
-
-
Coupling: Add Precursor B (1.0 eq) dissolved in THF dropwise over 20 minutes.
-
Reaction: Allow to warm to Room Temp (RT) and stir for 4-6 hours.
-
Quench: Pour into saturated
. Extract with Ethyl Acetate.
Critical Intervention: The Isomerization Step
Do not discard the Z-isomer. Convert it.
The crude product is likely a 60:40 mixture of E:Z.
-
Dissolve the crude dried mixture in Toluene.
-
Add 5 mol% Iodine (
) . -
Reflux for 4 hours (or irradiate with a tungsten lamp).
-
Wash with saturated Sodium Thiosulfate (
) to remove iodine.-
Result: This step typically converts >95% of the material to the desired trans-isomer, recovering ~30% potential yield loss.
-
Module 2: The Deprotection Crisis (Demethylation)
The Issue: Standard
The Solution: The
Optimized Deprotection Protocol
-
Preparation: Dissolve the trans-tetramethoxystilbene (from Module 1) in dry Dichloromethane (DCM).
-
Reagent Mix: In a separate flask, mix Aluminum Chloride (
, 6 eq) and Pyridine (excess, acting as solvent/buffer) .-
Note: This is exothermic. Cool to 0°C during mixing.
-
-
Reflux: Add the substrate to the
/Pyridine mixture. Reflux at 40°C for 4-6 hours. -
Quench (The Danger Zone):
-
Cool to 0°C.
-
Add dilute HCl (1M) dropwise. Violent gas evolution will occur.
-
Why? This breaks the Aluminum-Phenoxide complex.
-
-
Extraction: Extract with Ethyl Acetate. Wash with Brine.
Yield Comparison Table:
| Method | Reagent | Typical Yield | Risk Factor |
| Standard | 35% - 50% | High (Polymerization/Tar formation) | |
| Optimized | 85% - 92% | Low (Selective ether cleavage) | |
| Alternative | Pyridinium HCl | 60% - 70% | Medium (Requires high heat ~200°C) |
Module 3: Visualizing the Workflow
The following diagram outlines the logical flow and decision points for the synthesis.
Figure 1: Optimized Synthetic Workflow for this compound highlighting the critical isomerization and deprotection steps.
Troubleshooting & FAQs
Q1: My reaction mixture turned into a black tar during deprotection. What happened?
Diagnosis: You likely experienced acid-catalyzed polymerization.
Root Cause: If using
Q2: I have low yield after the Wittig reaction, and NMR shows a split of peaks.
Diagnosis: You have a high ratio of Z-isomer (cis). Root Cause: The Wittig reaction is not stereoselective for unstabilized ylides. Fix: Do not discard the product. Perform the Iodine Isomerization step (Module 1).[3] The Z-isomer is kinetically formed but thermodynamically unstable; iodine facilitates the relaxation to the E-isomer [2].
Q3: The product is turning pink/brown during storage.
Diagnosis: Auto-oxidation. Root Cause: Polyhydroxystilbenes are essentially polyphenols; they are highly susceptible to oxidation by air and light (forming quinones). Fix:
-
Store under Argon atmosphere.
-
Wrap vials in aluminum foil (protect from light).
-
Store at -20°C.
Q4: Can I use microwave irradiation for the Heck coupling route instead?
Answer: Yes, but be cautious. While Heck coupling (Styrene + Aryl Halide) is a valid alternative, it often requires high temperatures (
References
-
A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3. Source: Akiyama, T., et al. ResearchGate / Tetrahedron Letters. Context: Establishes the AlCl3/Pyridine system as a high-yield alternative (90-98%) to BBr3 for sensitive substrates.
-
Synthesis of trans-Stilbene via Wittig Reaction: Protocol & Isomerization. Source: BenchChem Application Notes. Context: Details the iodine-catalyzed photoisomerization to convert Z-stilbenes to E-stilbenes.
-
Synthesis of Resveratrol and Piceatannol: A Review. Source:Molecules (MDPI) / NIH PubMed Central. Context: Comparative analysis of Wittig vs. Heck coupling yields and the importance of protecting group strategies.
-
Biosynthesis of Piceatannol from Resveratrol. Source:Plant Biotechnology Journal. Context: Reference for biocatalytic alternatives if chemical synthesis yields remain intractable.
Sources
Validation & Comparative
Comparative Guide: Structure-Activity Relationship (SAR) of 4-HydroxyResveratrol Analogues
Topic: Structure-Activity Relationship (SAR) of 4-HydroxyResveratrol Analogues Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Chemical Identity
In the pursuit of stilbenoid therapeutics, Resveratrol (3,5,4'-trihydroxystilbene) serves as the archetypal scaffold. However, its rapid metabolism and moderate bioavailability have driven the development of hydroxylated analogues.
"this compound" is a nomenclature often used interchangeably in literature to describe two distinct categories:
-
Specific Isomer: 3,4,5,4'-Tetrahydroxystilbene (R-4) , where a hydroxyl group is added to the C4 position of the resorcinol ring (Ring A).
-
Functional Class: The broader family of tetrahydroxystilbenes (THS), including Piceatannol (3,3',4,5'-THS) and Oxyresveratrol (2,4,3',5'-THS).
This guide objectively compares the SAR of the specific 3,4,5,4'-THS against Resveratrol and its high-performance analogues (Piceatannol, Oxyresveratrol, and synthetic 4,4'-DHS).
Chemical Structure & SAR Logic
The biological activity of stilbenes is governed by the number and position of hydroxyl (-OH) groups. The addition of a fourth hydroxyl group significantly alters the electronic environment, lipophilicity, and receptor binding affinity.
SAR Diagram: Functional Impact of Hydroxylation
Figure 1: Structural evolution of Resveratrol analogues and the resulting shift in biological activity.
Performance Comparison: Biological Activity
The following data aggregates experimental IC50 values and fold-changes relative to Resveratrol.
Table 1: Comparative Efficacy Profile
| Compound | Chemical Name | Primary Target | Cancer Cell IC50 (A549/WI38VA) | Antioxidant (DPPH) | Key Mechanism |
| Resveratrol | 3,5,4'-TriHS | SIRT1, COX-2 | ~25.5 µM | 1.0x (Baseline) | Cell cycle arrest (G1/S) |
| 3,4,5,4'-THS | 3,4,5,4'-Tetrahydroxystilbene | p53/Bax | ~10.0 µM | 1.8x | Selective apoptosis in SV40-transformed cells ; induces GADD45 |
| Piceatannol | 3,3',4,5'-Tetrahydroxystilbene | JAK1/STAT3 | ~15-20 µM | 3.5x | Ortho-quinone formation; blocks adipogenesis |
| Oxyresveratrol | 2,4,3',5'-Tetrahydroxystilbene | Tyrosinase | >50 µM | 2.0x | Competitive tyrosinase inhibition (Whitening) |
| 4,4'-DHS | 4,4'-Dihydroxy-trans-stilbene | DNA Pol | 17.4 µM | 2.5x | Direct inhibition of DNA replication; S-phase arrest |
Critical Insight: While Piceatannol is the superior antioxidant due to its B-ring catechol moiety, 3,4,5,4'-THS demonstrates superior selectivity for transformed viral cells (WI38VA) over normal cells (WI38), a specificity not seen with Resveratrol.
Detailed Mechanistic Analysis
A. The p53/Bax Pathway (3,4,5,4'-THS Specificity)
Unlike Resveratrol, which broadly affects multiple pathways, 3,4,5,4'-THS acts as a "smart" pro-apoptotic agent. It differentially induces the expression of the pro-apoptotic gene Bax in transformed cells while sparing normal fibroblasts.[1]
Figure 2: Differential activation of the p53/Bax apoptotic pathway by 3,4,5,4'-THS in transformed vs. normal cells.
B. Tyrosinase Inhibition (Oxyresveratrol Specificity)
For cosmetic and dermatological applications, Oxyresveratrol is the gold standard analogue. The 2,4-dihydroxyl substitution pattern on Ring A allows it to fit into the active site of tyrosinase more effectively than Resveratrol, acting as a competitive inhibitor against L-DOPA.
Experimental Protocols
To validate these SAR claims, the following protocols are standardized for reproducibility.
Protocol 1: Differential Cytotoxicity Assay (MTT)
Validates the selectivity of 3,4,5,4'-THS vs. Resveratrol.
-
Cell Seeding: Seed WI38 (normal) and WI38VA (SV40-transformed) cells at
cells/well in 96-well plates. -
Treatment: After 24h, treat with 0, 5, 10, 25, 50, and 100 µM of Resveratrol and 3,4,5,4'-THS (dissolved in DMSO, final concentration <0.1%).
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL MTT (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Aspirate medium, add 150 µL DMSO. Shake for 10 min.
-
Readout: Measure absorbance at 570 nm.
-
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism). Expect 3,4,5,4'-THS to show IC50 ~10µM in WI38VA and >100µM in WI38.
Protocol 2: Tyrosinase Inhibition Assay
Validates the potency of Oxyresveratrol.
-
Reagents: Mushroom tyrosinase (1000 U/mL), L-DOPA (5 mM), Phosphate Buffer (0.1 M, pH 6.8).
-
Setup: In a 96-well plate, mix:
-
120 µL Phosphate Buffer
-
20 µL Test Compound (Resveratrol vs. Oxyresveratrol)
-
20 µL Tyrosinase enzyme
-
-
Pre-incubation: Incubate at 25°C for 10 minutes.
-
Initiation: Add 40 µL L-DOPA.
-
Kinetic Read: Measure Dopachrome formation at 475 nm every 30 seconds for 10 minutes.
-
Calculation: % Inhibition =
.
References
-
Lu, J., et al. (2001). "Resveratrol analog, 3,4,5,4'-tetrahydroxystilbene, differentially induces pro-apoptotic p53/Bax gene expression and inhibits the growth of transformed cells but not their normal counterparts." Carcinogenesis, 22(2), 321-328.[1] Link
-
Ovesná, Z., & Horváthová-Kozics, K. (2005). "Structure-activity relationship of trans-resveratrol and its analogues." Neoplasma, 52(6), 450-455. Link
-
Cai, Y., et al. (2011). "4,4'-Dihydroxy-trans-stilbene, a resveratrol analogue, exhibited enhanced antioxidant activity and cytotoxicity." Bioorganic & Medicinal Chemistry, 19(1), 325-331. Link
-
Likhitwitayawuid, K. (2021). "Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems."[2] Molecules, 26(14), 4212.[2] Link
-
Piotrowska, H., et al. (2015). "High Potency of a Novel Resveratrol Derivative, 3,3',4,4'-Tetrahydroxy-trans-stilbene, against Ovarian Cancer." Oxidative Medicine and Cellular Longevity, 2015, 135691. Link
Sources
A Researcher's Guide to Reproducing and Comparing the Anti-Inflammatory Effects of 4-Hydroxyresveratrol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate and reproduce the anti-inflammatory properties of 4-Hydroxyresveratrol (a major metabolite of resveratrol), comparing its performance against its parent compound, resveratrol, and other alternatives. By synthesizing technical protocols with mechanistic insights, this document serves as a practical resource for designing and executing robust in-vitro comparative studies.
Introduction: Beyond Resveratrol
Resveratrol, a well-studied polyphenol found in grapes and berries, is renowned for its antioxidant and anti-inflammatory properties[1][2]. However, its therapeutic potential is often hampered by rapid and extensive metabolism in the body, which can limit its bioavailability[3][4]. This metabolic conversion gives rise to several derivatives, with this compound (Oxyresveratrol) being a key metabolite of significant interest. Emerging evidence suggests that this metabolite may not only retain but in some cases, exhibit superior biological activity compared to the parent compound.
The purpose of this guide is to provide a validated, step-by-step methodology to investigate these claims in a controlled laboratory setting. We will focus on a classic in vitro model of inflammation: murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS)[5][6]. This model allows for the precise quantification of key inflammatory mediators and provides a reliable platform for comparing the potency of different anti-inflammatory agents.
Section 1: Mechanistic Overview - Targeting the NF-κB Signaling Axis
To conduct meaningful experiments, it is crucial to understand the underlying biological pathways. A cornerstone of the inflammatory response is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway[7]. In macrophages, LPS (a component of gram-negative bacteria) binds to Toll-like receptor 4 (TLR4), triggering a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκBα), targeting it for degradation. This releases NF-κB (typically the p65 subunit) to translocate into the nucleus, where it drives the transcription of a host of pro-inflammatory genes[1][5].
These genes include those encoding for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[1][7][8]. Both resveratrol and its metabolites are believed to exert their anti-inflammatory effects by intervening at multiple points in this pathway, primarily by inhibiting NF-κB activation and the subsequent expression of these inflammatory mediators[1][9][10].
Caption: Figure 1: LPS-Induced NF-κB Signaling Pathway.
Section 2: Comparative Physicochemical Properties
Before proceeding to cellular assays, understanding the fundamental properties of the test compounds is a prerequisite for accurate and reproducible results. The solubility and stability of a compound directly impact its bioavailability in a cell culture medium.
Rationale for Choice of Solvent: Resveratrol and its hydroxylated derivatives exhibit poor water solubility[11]. Therefore, a biocompatible organic solvent like dimethyl sulfoxide (DMSO) is required to prepare concentrated stock solutions. It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.1% v/v).
| Property | Resveratrol | This compound (Oxyresveratrol) | Justification & Source |
| Molar Mass | ~228.24 g/mol | ~244.24 g/mol | For preparing molar stock solutions. |
| Aqueous Solubility | ~0.03-0.05 mg/mL | ~0.6 mg/mL | 4-OH-Resveratrol's additional hydroxyl group significantly improves aqueous solubility.[11][12][13] |
| Recommended Solvent | DMSO | DMSO | Necessary for creating high-concentration stock solutions due to low aqueous solubility. |
| Stability | Stable in acidic pH. Degradation increases above pH 6.8. Light-sensitive. | More stable than resveratrol, especially against oxidation. | Experiments should be conducted promptly after dilution in neutral pH culture medium. Protect stock solutions from light.[14] |
Section 3: Experimental Design & Workflow
This guide outlines a logical sequence of experiments designed to provide a comprehensive comparison. The workflow is structured to first establish non-toxic working concentrations for each compound and then to quantify their anti-inflammatory efficacy using multiple endpoints.
Caption: Figure 2: Comparative In-Vitro Workflow.
Section 4: Detailed Experimental Protocols
The following protocols are standardized for use with the RAW 264.7 murine macrophage cell line. Consistency in cell handling and passage number is paramount for reproducibility.
Protocol 4.1: Cell Culture and Maintenance
-
Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Culture RAW 264.7 cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days, or when they reach 80-90% confluency. Do not allow cells to become fully confluent.
-
Seeding for Experiments: Seed cells in appropriate plates (e.g., 96-well plates) at a density that will allow them to reach ~70-80% confluency at the time of treatment. A typical density is 5 x 10^4 cells/well in a 96-well plate. Allow cells to adhere overnight before treatment.
Protocol 4.2: Preparation of Test Compounds
-
Stock Solutions: Prepare 100 mM stock solutions of this compound, Resveratrol, and a positive control such as Dexamethasone in sterile DMSO.
-
Storage: Aliquot stock solutions into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solutions in serum-free culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells, including controls, must be kept constant and below 0.1%.
Protocol 4.3: Cytotoxicity Assessment (MTT Assay)
Rationale: It is essential to confirm that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compounds are killing the cells. The MTT assay measures metabolic activity, which is an indicator of cell viability[15][16][17].
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight as per Protocol 4.1.
-
Treatment: Replace the medium with fresh medium containing various concentrations of each test compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" well containing only the medium with the equivalent concentration of DMSO.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours[18]. Living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[18].
-
Measurement: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader[16].
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select a range of non-toxic concentrations for subsequent inflammation assays.
Protocol 4.4: Induction of Inflammation and Measurement of Nitric Oxide (Griess Assay)
Rationale: Nitric oxide (NO) is a key signaling molecule in inflammation, produced by the iNOS enzyme. Its production is a reliable marker of macrophage activation[19]. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the culture supernatant[20][21][22].
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing the selected non-toxic concentrations of this compound, Resveratrol, or Dexamethasone. Incubate for 1-2 hours.
-
Inflammation Induction: Add LPS to each well to a final concentration of 1 µg/mL (this concentration may need optimization). Do not add LPS to the "negative control" wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2[23].
-
Sample Collection: Carefully collect 50-100 µL of the culture supernatant from each well for analysis.
-
Griess Reaction:
-
In a new 96-well plate, add 50 µL of supernatant from each sample well.
-
Prepare a standard curve using sodium nitrite (NaNO₂) in culture medium.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to all wells and incubate for 5-10 minutes at room temperature, protected from light[22].
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B) to all wells and incubate for another 5-10 minutes[22].
-
-
Measurement: Measure the absorbance at 540-550 nm within 30 minutes[22][24].
-
Analysis: Calculate the concentration of nitrite in each sample using the standard curve. Determine the percentage inhibition of NO production for each compound relative to the LPS-only control.
Protocol 4.5: Quantification of Pro-inflammatory Cytokines (ELISA)
Rationale: TNF-α and IL-6 are potent pro-inflammatory cytokines directly downstream of NF-κB activation. Quantifying their secretion using an Enzyme-Linked Immunosorbent Assay (ELISA) provides specific and sensitive data on the anti-inflammatory effects of the test compounds[25][26][27][28].
-
Experiment Setup: The experimental setup, including cell seeding, pre-treatment, and LPS stimulation, is identical to Protocol 4.4 (Steps 1-5). The same culture supernatants can be used.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for your chosen commercial kit. A general workflow is as follows:
-
Coating: An antibody specific for the target cytokine is pre-coated onto the wells of a microplate[29].
-
Sample Addition: Standards and culture supernatants are added to the wells. The cytokine present binds to the immobilized antibody.
-
Detection: An enzyme-linked secondary antibody, also specific for the cytokine, is added, creating a "sandwich"[29].
-
Substrate Addition: A substrate solution is added, which is converted by the enzyme to produce a colored product[29].
-
Stopping Reaction: The reaction is stopped, and the intensity of the color is measured.
-
-
Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 450 nm).
-
Analysis: Calculate the concentration of TNF-α and IL-6 in each sample using the respective standard curves. Determine the percentage inhibition of cytokine production for each compound.
Section 5: Data Analysis & Expected Outcomes
The primary goal of the data analysis is to derive a quantitative measure of potency for each compound, allowing for direct comparison. The half-maximal inhibitory concentration (IC50) is the standard metric for this purpose.
Calculating IC50:
-
For each assay (Griess, TNF-α ELISA, IL-6 ELISA), calculate the percentage of inhibition for each concentration of each compound relative to the LPS-stimulated control.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
Comparative Data Summary: The results should be summarized in a clear, tabular format. While actual results will vary, based on existing literature, one might expect this compound to show comparable or enhanced potency.
| Compound | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| This compound | Expected Value | Expected Value | Expected Value |
| Resveratrol | Expected Value | Expected Value | Expected Value |
| Dexamethasone (Control) | Expected Value | Expected Value | Expected Value |
Note: Dexamethasone, a potent glucocorticoid, serves as a benchmark for high-potency anti-inflammatory action[30].
Section 6: Conclusion & Future Directions
This guide provides a robust framework for the comparative evaluation of this compound and resveratrol in a validated in vitro inflammation model. By following these detailed protocols, researchers can generate reproducible and quantifiable data on the relative anti-inflammatory potency of these compounds.
Expected findings may confirm that this compound is a potent anti-inflammatory agent, potentially with efficacy surpassing its parent compound. Such results would underscore the importance of studying drug metabolites and could provide a strong rationale for prioritizing this compound for further pre-clinical and clinical development.
Future studies could expand upon this work by:
-
Investigating Molecular Mechanisms: Using techniques like Western Blotting or qPCR to directly measure the expression and phosphorylation of key proteins in the NF-κB pathway (e.g., p-p65, IκBα, iNOS, COX-2).
-
Exploring Other Pathways: Investigating effects on other inflammatory signaling cascades, such as the MAPK pathways (ERK, p38, JNK).
-
Advancing to In Vivo Models: Validating the findings in animal models of inflammation to assess bioavailability, efficacy, and safety in a whole-organism context.
References
-
Salehi, B., Mishra, A. P., Nigam, M., Sener, B., Kilic, M., Sharifi-Rad, M., Fokou, P. V. T., Martins, N., & Sharifi-Rad, J. (2018). Resveratrol: A Double-Edged Sword in Health Benefits. Biomedicines, 6(3), 91. [Link]
-
Kang, O. H., Jang, H. J., Chae, H. S., Oh, Y. C., Choi, J. G., Lee, Y. S., Kim, J. H., Kim, Y. C., Sohn, D. H., Park, H., & Kwon, D. Y. (2009). Anti-inflammatory mechanisms of resveratrol in activated HMC-1 cells: pivotal roles of NF-kappaB and MAPK. Pharmacological research, 60(5), 360–367. [Link]
-
Liu, Y., He, G., & Xu, W. (2021). A comparative study on the effects of resveratrol and oxyresveratrol against tyrosinase activity and their inhibitory mechanism. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 253, 119405. [Link]
-
WebMD. (n.d.). Resveratrol: Health Benefits, Safety Information, Dosage, and More. [Link]
-
ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS... [Link]
-
Salehi, B., et al. (2021). Anti-Inflammatory Properties of Resveratrol. MDPI. [Link]
-
Shapiro, S. S., & Saliou, C. (2017). Resveratrol, 4′ Acetoxy Resveratrol, R-equol, Racemic Equol or S-equol as Cosmeceuticals to Improve Dermal Health. International journal of molecular sciences, 18(6), 1195. [Link]
-
ResearchGate. (n.d.). ELISA measured relative levels of TNF-α (A), IL-6 (B), and IL-1β (C)... [Link]
-
Raza, K., et al. (2016). Comparative Evaluation of Solubility, Cytotoxicity and Photostability Studies of Resveratrol and Oxyresveratrol Loaded Nanosponges. Molecules, 21(11), 1438. [Link]
-
Li, H., et al. (2021). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Bioengineered, 12(1), 3298-3309. [Link]
-
Frontiers. (2019). Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury. [Link]
-
Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery. Humana Press. [Link]
-
Phromnoi, Y., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules, 27(19), 6296. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Ren, Z., et al. (2013). Resveratrol inhibits NF-ΚB signaling through suppression of p65 and IΚB kinase activities. Acta Biochimica et Biophysica Sinica, 45(9), 789-795. [Link]
-
Singh, G., & Pai, R. S. (2014). Pre-formulation studies of resveratrol. World journal of pharmacy and pharmaceutical sciences, 3(6), 1488-1502. [Link]
-
Geng, Y., et al. (2023). Resveratrol: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects. Journal of Agricultural and Food Chemistry. [Link]
-
Dellinger, R. W., et al. (2014). Resveratrol and its metabolites inhibit pro-inflammatory effects of lipopolysaccharides in U-937 macrophages in plasma-representative concentrations. Food & Function, 5(4), 716-723. [Link]
-
Kim, H. J., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(5), 441-449. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
ResearchGate. (n.d.). ELISA analysis of TNF-α and IL-6 cytokine production by THP-1... [Link]
-
ResearchGate. (2021). (PDF) Anti-Inflammatory Action and Mechanisms of Resveratrol. [Link]
-
Gnanasekar, S., et al. (2021). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Molecules, 26(11), 3237. [Link]
-
Li, Y., et al. (2018). Anti-inflammatory activity of resveratrol prevents inflammation by inhibiting NF‑κB in animal models of acute pharyngitis. Molecular Medicine Reports, 17(6), 7849-7856. [Link]
-
Li, H., et al. (2022). Characterization, Stability, and Antibrowning Effects of Oxyresveratrol Cyclodextrin Complexes Combined Use of Hydroxypropyl Methylcellulose. Foods, 11(15), 2200. [Link]
-
Dobrovolskaia, M. A., & McNeil, S. E. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. In Characterization of Nanoparticles Intended for Drug Delivery. Humana Press. [Link]
-
ResearchGate. (n.d.). Solubility of Resveratrol (Res) in different vehicles (37°C). [Link]
-
Tan, H. H. (2019). Extracellular nitric oxide (NO) assessment using Griess reagent. Protocols.io. [Link]
-
Zupančič, Š., et al. (2015). Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature. European Journal of Pharmaceutics and Biopharmaceutics, 93, 196-204. [Link]
Sources
- 1. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol: Health Benefits, Safety Information, Dosage, and More [webmd.com]
- 3. Resveratrol and its metabolites inhibit pro-inflammatory effects of lipopolysaccharides in U-937 macrophages in plasma-representative concentrations - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Resveratrol: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Evaluation of Solubility, Cytotoxicity and Photostability Studies of Resveratrol and Oxyresveratrol Loaded Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. promega.com [promega.com]
- 23. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 24. resources.rndsystems.com [resources.rndsystems.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. researchgate.net [researchgate.net]
- 27. Anti-inflammatory activity of resveratrol prevents inflammation by inhibiting NF‑κB in animal models of acute pharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. mdpi.com [mdpi.com]
A Comparative Guide to the Metabolic Stability of 4-Hydroxyresveratrol and Pterostilbene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Stable Stilbenoids in Therapeutics
Stilbenoids, a class of natural polyphenols, have garnered significant attention in the scientific community for their diverse pharmacological activities. Among them, resveratrol has been extensively studied for its potential health benefits. However, its therapeutic application is often hampered by poor pharmacokinetic properties, primarily rapid and extensive metabolism. This has led researchers to explore structural analogs with improved metabolic stability. This guide provides a detailed comparative analysis of the metabolic stability of two such analogs: 4-Hydroxyresveratrol (also known as Oxyresveratrol) and Pterostilbene. Understanding the metabolic fate of these compounds is crucial for predicting their in vivo efficacy and for the rational design of future therapeutic agents.
Structural Determinants of Metabolic Stability: A Tale of Hydroxyls and Methoxys
The metabolic stability of a compound is intrinsically linked to its chemical structure. The key difference between this compound and Pterostilbene lies in the functional groups attached to their phenolic rings. This compound, like resveratrol, possesses multiple hydroxyl (-OH) groups, which are prime targets for phase II metabolizing enzymes. In contrast, Pterostilbene features methoxy (-OCH3) groups in place of two of the hydroxyl groups found in resveratrol. This seemingly minor structural modification has profound implications for their metabolic stability. The methoxy groups in Pterostilbene act as a shield, protecting the molecule from rapid conjugation, thereby enhancing its metabolic resilience.[1][2]
Caption: Structural differences dictating metabolic fate.
Metabolic Pathways: A Head-to-Head Comparison
The liver is the primary site of drug metabolism, where xenobiotics are modified by a host of enzymes to facilitate their excretion. The metabolic pathways of this compound and Pterostilbene are qualitatively similar, primarily involving phase I oxidation and phase II conjugation reactions. However, the quantitative differences in their metabolism are stark, leading to distinct pharmacokinetic profiles.
Phase II Metabolism: The Decisive Battleground
Phase II metabolism, involving glucuronidation and sulfation, is the major route of elimination for many phenolic compounds.[3]
-
This compound (Oxyresveratrol): Possessing multiple hydroxyl groups, this compound is an excellent substrate for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[3] Studies have shown that it undergoes extensive glucuronidation in both human liver and intestinal microsomes.[4] The primary metabolites are various mono-glucuronides, with UGT1A9 and UGT1A1 being the major isoforms involved.[4] This rapid conjugation leads to a high conversion ratio of the parent compound to its glucuronide metabolites, significantly reducing its systemic exposure and contributing to its unfavorable pharmacokinetic properties.[3][5]
-
Pterostilbene: The two methoxy groups on the A-ring of pterostilbene significantly hinder glucuronidation at these positions.[6] While the remaining 4'-hydroxyl group can still be conjugated, the overall rate and extent of glucuronidation are markedly lower compared to resveratrol and, by extension, this compound.[6] Studies using human liver microsomes have demonstrated that pterostilbene is a much less efficient substrate for UGTs than resveratrol.[6] This reduced susceptibility to phase II metabolism is a key factor contributing to its enhanced metabolic stability.[1][2]
Caption: Contrasting metabolic pathways of this compound and Pterostilbene.
Phase I Metabolism: The Role of Cytochrome P450 Enzymes
Phase I metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes, involves oxidation, reduction, and hydrolysis reactions that often precede phase II conjugation.
-
This compound (Oxyresveratrol): The involvement of CYP450 enzymes in the metabolism of oxyresveratrol appears to be less significant compared to its extensive phase II conjugation. However, like other stilbenoids, it may be a substrate for various CYP isoforms.
-
Pterostilbene: Pterostilbene has been shown to interact with several CYP450 enzymes. It can inhibit the activity of CYP2C8 and UGT1A6 in vitro.[7] While phase I metabolism of pterostilbene does occur, its overall contribution to clearance is less dominant than the phase II pathways for more hydroxylated stilbenoids.
Quantitative Comparison of Metabolic Stability and Pharmacokinetics
The differences in metabolic pathways translate directly into distinct pharmacokinetic profiles for this compound and Pterostilbene. The following table summarizes key parameters, with data for resveratrol provided as a well-characterized benchmark.
| Parameter | This compound (Oxyresveratrol) | Pterostilbene | Resveratrol (for comparison) |
| Primary Metabolic Pathway | Extensive Phase II (Glucuronidation)[3][4] | Limited Phase II (Glucuronidation)[6] | Extensive Phase II (Glucuronidation & Sulfation) |
| Key Metabolizing Enzymes | UGT1A9, UGT1A1[4] | UGT1A1, UGT1A3[6] | UGTs, SULTs |
| Oral Bioavailability | Low (inferred from extensive metabolism)[5] | High (~80-95%)[1] | Very Low (~1%) |
| In Vivo Half-life (t½) | Short (inferred from rapid metabolism)[5] | ~105 minutes[1] | ~14 minutes[1] |
| In Vitro Intrinsic Clearance (CLint) | High (inferred) | Low | High |
Data for this compound is largely inferred from its known extensive metabolism, as direct comparative pharmacokinetic studies with pterostilbene are limited in the reviewed literature.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
To experimentally determine and compare the metabolic stability of compounds like this compound and Pterostilbene, an in vitro assay using liver microsomes is a standard and reliable method.[8] This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes, which contain a high concentration of phase I and phase II metabolizing enzymes.[9]
Materials:
-
Test compounds (this compound, Pterostilbene)
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, add the liver microsomes to the pre-warmed phosphate buffer.
-
-
Initiation of the Reaction:
-
Add the test compound to the microsome-buffer mixture and pre-incubate for a few minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Course Incubation:
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile to stop the enzymatic reaction and precipitate the proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Add the internal standard to each sample.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Caption: Workflow for in vitro metabolic stability assay.
Conclusion: Pterostilbene's Metabolic Advantage and Future Directions
The available evidence strongly indicates that Pterostilbene possesses significantly greater metabolic stability compared to this compound. This advantage is primarily attributed to the presence of methoxy groups in Pterostilbene, which shield the molecule from extensive phase II conjugation, the major metabolic pathway for hydroxylated stilbenoids like this compound. The higher metabolic stability of Pterostilbene translates to a longer in vivo half-life and greater oral bioavailability, making it a more promising candidate for therapeutic development.
For drug development professionals, these findings underscore the importance of structural modifications to enhance the metabolic stability of promising lead compounds. The direct comparison of these two stilbenoids provides a clear example of how targeted chemical changes can dramatically improve pharmacokinetic properties. Future research should focus on direct, head-to-head in vitro and in vivo comparative studies of these and other resveratrol analogs to further elucidate their structure-activity and structure-metabolism relationships. Such studies will be invaluable in the ongoing effort to develop clinically effective stilbenoid-based therapeutics.
References
-
Chan, E. W. C., Wong, C. W., Tan, Y. H., Foo, J. P. Y., Wong, S. K., & Chan, H. T. (2019). Resveratrol and pterostilbene: A comparative overview of their chemistry, biosynthesis, plant sources and pharmacological properties. Journal of Applied Pharmaceutical Science, 9(07), 124–129. [Link]
-
Wang, Y., & Sang, S. (2018). Metabolism and pharmacokinetics of resveratrol and pterostilbene. BioFactors, 44(1), 16-25. [Link]
-
Dhirarin, J., Tosapol, A., Phanit, S., Sritularak, B., & Likhitwitayawuid, K. (2019). Comparative pharmacokinetics of oxyresveratrol alone and in combination with piperine as a bioenhancer in rats. BMC complementary and alternative medicine, 19(1), 235. [Link]
-
Shin, J. H., Lee, J. M., Kim, H. J., & Kim, H. P. (2002). Oxyresveratrol and hydroxystilbene compounds. Inhibitory action on tyrosinase and their mechanism. Bulletin of the Korean Chemical Society, 23(11), 1581-1584. [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Likhitwitayawuid, K. (2021). Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. Molecules (Basel, Switzerland), 26(14), 4212. [Link]
-
Likhitwitayawuid, K., Sritularak, B., Benchanak, K., Lipipun, V., Mathew, J., & Schinazi, R. F. (2005). Phenolics with antiviral activity from Millettia erythrocalyx and Artocarpus lakoocha. Natural product research, 19(2), 177–182. [Link]
-
Di, L., & Obach, R. S. (2015). Metabolic stability assessed by liver microsomes and hepatocytes. In Methods in molecular biology (Vol. 1253, pp. 109–120). [Link]
-
McCormack, D., & McFadden, D. (2012). Pterostilbene and cancer: current review. Journal of surgical research, 173(2), e53–e61. [Link]
-
Srisawat, T., Sukpondma, Y., Likhitwitayawuid, K., & Sritularak, B. (2013). Computational analysis and biological activities of oxyresveratrol analogues, the putative cyclooxygenase-2 inhibitors. BioMed research international, 2013, 601531. [Link]
-
ChemHelpASAP. (2023, September 12). Metabolic stability & determining intrinsic drug clearance [Video]. YouTube. [Link]
-
Dellinger, R. W., Garcia, A. M., & Meyskens, F. L., Jr (2014). Differences in the glucuronidation of resveratrol and pterostilbene: altered enzyme specificity and potential gender differences. Journal of pharmaceutical and biomedical analysis, 90, 156–163. [Link]
-
Albassam, M., & Frye, R. F. (2019). Effect of pterostilbene on in vitro drug metabolizing enzyme activity. Xenobiotica; the fate of foreign compounds in biological systems, 49(1), 1-6. [Link]
-
Lee, P. S., Lee, S. Y., Kim, Y. S., Lee, S. J., & Kang, M. J. (2013). In vitro metabolism of resveratrol by human liver microsomes and human CYP isoforms. Journal of the Korean Society for Applied Biological Chemistry, 56(4), 431-435. [Link]
-
Albassam, M., & Frye, R. F. (2019). Effect of pterostilbene on in vitro drug metabolizing enzyme activity. Xenobiotica; the fate of foreign compounds in biological systems, 49(1), 1–6. [Link]
-
Yang, R., Li, Y. C., & He, S. M. (2021). A comparative study on the effects of resveratrol and oxyresveratrol against tyrosinase activity and their inhibitory mechanism. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 251, 119405. [Link]
-
Zhang, L., Wang, Y., Zhang, T., Wu, B., & Xu, M. (2024). In Vitro Metabolism and in Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules (Basel, Switzerland), 29(3), 565. [Link]
-
Chun, Y. J., Kim, M. Y., & Guengerich, F. P. (1999). Resveratrol is a selective human cytochrome P450 1A1 inhibitor. Biochemical and biophysical research communications, 262(1), 20–24. [Link]
-
Li, J., Liu, Y., Zhang, J., Yu, X., Wang, X., & Zhao, L. (2016). Effects of resveratrol on P-glycoprotein and cytochrome P450 3A in vitro and on pharmacokinetics of oral saquinavir in rats. Drug design, development and therapy, 10, 3657–3665. [Link]
-
Brevet, D., Favier, A., & Cadet, J. (2022). Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties. Journal of natural products, 85(2), 335–344. [Link]
-
Mikstacka, R., Przybylska, D., Rimando, A. M., & Baer-Dubowska, W. (2007). Inhibition of human recombinant cytochromes P450 CYP1A1 and CYP1B1 by trans-resveratrol methyl ethers. Molecular nutrition & food research, 51(5), 517–524. [Link]
-
Zhou, Z., Chen, X., Chen, Y., & Zeng, S. (2014). Regioselective glucuronidation of oxyresveratrol, a natural hydroxystilbene, by human liver and intestinal microsomes and recombinant UGTs. Drug metabolism and pharmacokinetics, 29(2), 168–176. [Link]
-
Laurus Labs. (2017). Comparative Pharmacokinetics of Synthetic and Natural Pterostilbene. International Journal of Pharmacy and Pharmaceutical Sciences, 9(10), 288. [Link]
-
Jo, A. R., Chun, J. Y., Kim, H. J., Kim, M. J., & Lee, J. (2021). Acetylated Resveratrol and Oxyresveratrol Suppress UVB-Induced MMP-1 Expression in Human Dermal Fibroblasts. International journal of molecular sciences, 22(16), 8466. [Link]
-
Bencsik, T., Kiss, B., & Pallagi, E. (2021). Interactions of resveratrol and its metabolites with serum albumin, cytochrome P450 enzymes, and OATP transporters. Antioxidants, 10(11), 1836. [Link]
-
Griffin, S. J., & Houston, J. B. (2005). Prediction of in vitro intrinsic clearance from hepatocytes: comparison of suspensions and monolayer cultures. Drug metabolism and disposition: the biological fate of chemicals, 33(1), 115–120. [Link]
-
Thuan, N. T. B., Thuan, N. D. T., & Huyen, N. T. T. (2023). Computational and Experimental Insights into Tyrosinase and Antioxidant Activities of Resveratrol and Its Derivatives: Molecular Docking, Molecular Dynamics Simulation, DFT Calculation, and In Vitro Evaluation. International Journal of Molecular Sciences, 24(13), 10834. [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative pharmacokinetics of oxyresveratrol alone and in combination with piperine as a bioenhancer in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective glucuronidation of oxyresveratrol, a natural hydroxystilbene, by human liver and intestinal microsomes and recombinant UGTs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems [mdpi.com]
- 6. Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of pterostilbene on in vitro drug metabolizing enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nuvisan.com [nuvisan.com]
- 9. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Rigorous Validation of LC-MS Methods for 4-Hydroxyresveratrol Quantification
For researchers and drug development professionals, the accurate quantification of therapeutic candidates is the bedrock of reliable preclinical and clinical data. This guide provides an in-depth, experience-driven comparison of analytical methodologies for 4-Hydroxyresveratrol, a promising methoxy derivative of resveratrol. We will delve into the nuances of Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold standard, compare it with alternative techniques, and underscore the critical importance of a thoroughly validated method that adheres to regulatory standards.
The Preeminence of LC-MS/MS in Bioanalysis
In the realm of quantifying small molecules in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as the unequivocal gold standard. Its ascendancy is rooted in two core principles: the exceptional separation power of liquid chromatography and the unparalleled sensitivity and selectivity of tandem mass spectrometry. This combination allows for the precise measurement of a target analyte, even at very low concentrations, while minimizing interference from other matrix components.
A typical LC-MS/MS workflow for this compound quantification from a biological sample, such as plasma, is a multi-step process demanding meticulous attention to detail to ensure data integrity.
Caption: A typical bioanalytical workflow for this compound quantification using LC-MS/MS.
A Validated LC-MS/MS Method for this compound in Plasma
The development of a robust LC-MS/MS method hinges on the optimization of numerous parameters, from sample preparation to mass spectrometric conditions. The following protocol is based on established methodologies for resveratrol derivatives and serves as a comprehensive starting point for the validation of a this compound quantification assay.[1]
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for injection.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice for separating polyphenols.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for phenolic compounds.[1][2][3]
-
Multiple Reaction Monitoring (MRM):
-
This compound: The precursor ion [M-H]⁻ is m/z 241.1, which fragments to a product ion of m/z 180.8.[1]
-
Internal Standard: The specific MRM transition will depend on the chosen internal standard.
-
-
Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for both the analyte and the internal standard to achieve maximum sensitivity.
Method Validation: Adhering to Regulatory Standards
A bioanalytical method is only as reliable as its validation. The following parameters must be rigorously assessed in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]
| Validation Parameter | Acceptance Criteria (Typical) | Performance of a Validated Method for a Resveratrol Derivative |
| Linearity (r²) | ≥ 0.99 | > 0.99[5] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy | 2.5 ng/mL[1] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 15%[1] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 15%[1] |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±15%[1] |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±15%[1] |
| Recovery (%) | Consistent, precise, and reproducible | 86.4% to 103.2%[5] |
| Matrix Effect | Internal standard normalized matrix factor within 0.85 to 1.15 | Within 1.000 ± 0.150[1] |
| Stability (Freeze-thaw, Bench-top, Long-term) | Analyte concentration within ±15% of nominal concentration | Stable under various conditions[5] |
Comparative Analysis: LC-MS/MS vs. HPLC-UV
While LC-MS/MS is the gold standard, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is another common technique for the quantification of polyphenols.[6] Understanding the strengths and limitations of each is crucial for selecting the appropriate method for a given application.
| Performance Metric | LC-MS/MS | HPLC-UV | Rationale and Field Insights |
| Sensitivity (LOD/LOQ) | Very High (pg/mL to low ng/mL) | Moderate (high ng/mL to µg/mL) | LC-MS/MS can achieve significantly lower limits of detection and quantification, making it essential for studies with low dosage or poor bioavailability.[7][8] |
| Selectivity | Very High | Moderate to Low | MS/MS can distinguish between compounds with the same retention time but different masses (isobars) and even isomers with different fragmentation patterns. HPLC-UV is more susceptible to co-eluting impurities that absorb at the same wavelength.[7][8] |
| Matrix Effect | Susceptible to ion suppression or enhancement | Less susceptible | The ionization process in MS can be affected by co-eluting matrix components, potentially leading to inaccurate quantification if not properly addressed with an appropriate internal standard and sample cleanup. |
| Cost (Instrument & Consumables) | High | Low to Moderate | The initial investment and ongoing maintenance costs for an LC-MS/MS system are substantially higher than for an HPLC-UV system. |
| Throughput | High (with modern UPLC systems) | Moderate | While both can be automated, the faster separation times achievable with Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to MS/MS often result in higher throughput. |
| Method Development Complexity | High | Moderate | Optimizing MS parameters adds a layer of complexity to method development compared to HPLC-UV. |
When to Choose Which Method?
-
LC-MS/MS is indispensable for regulated bioanalysis, pharmacokinetic studies, and any application requiring high sensitivity and selectivity.
-
HPLC-UV can be a cost-effective choice for formulation development, quality control of bulk substances, and in vitro studies where analyte concentrations are relatively high and the sample matrix is simple.
Critical Considerations for a Self-Validating System
The robustness of any analytical method is underpinned by meticulous attention to sample handling and preparation.
Sample Preparation: The First Line of Defense Against Inaccuracy
The choice of sample preparation technique is a critical decision that directly impacts data quality. The goal is to efficiently extract the analyte from the biological matrix while removing potentially interfering substances.
Sources
- 1. Quantification of desoxyrhapontigenin (4-methoxyresveratrol) in rat plasma by LC-MS/MS: Application to pre-clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography/mass spectrometric determination of trans-resveratrol in wine using a tandem solid-phase extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a novel UPLC-MS/MS method for the simultaneously quantification of Polydatin and Resveratrol in plasma: Application to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Kinase Inhibition: 4-HydroxyResveratrol (Piceatannol)
[1][2]
Executive Summary: The Structural Advantage
In the field of stilbenoid therapeutics, 4-HydroxyResveratrol —scientifically designated as Piceatannol (
The addition of a single hydroxyl group at the 3'-position (creating a catechol moiety on the B-ring) transforms the molecule into a potent, ATP-competitive kinase inhibitor. This guide objectively compares the kinase inhibition profile of this compound (Piceatannol) against Resveratrol and standard synthetic inhibitors, demonstrating its superior efficacy in targeting Syk (Spleen Tyrosine Kinase) and PI3K signaling pathways.
Comparative Profiling: 4-OH-Res vs. Alternatives
The following analysis synthesizes experimental data to contrast the inhibition constants (
Table 1: Kinase Inhibition Profile ( Values)
| Target Kinase | This compound (Piceatannol) | Resveratrol (Parent) | Reference Standard (Synthetic) | Specificity Note |
| Syk (Spleen Tyrosine Kinase) | ~1.5 - 10 µM | > 100 µM (Inactive) | Staurosporine (Broad) | High Selectivity : 4-OH-Res is ~10-fold more selective for Syk over Lyn.[1] |
| PI3K (Class Ia) | ~5 - 8 µM | ~25 - 50 µM | LY294002 (~1.4 µM) | 4-OH-Res binds ATP pocket; Resveratrol is a weak/non-specific modulator. |
| PKA (Protein Kinase A) | 3 µM | > 50 µM | H-89 | 4-OH-Res shows competitive inhibition.[2] |
| PKC (Protein Kinase C) | 8 µM | Modulatory (Non-linear) | Go 6983 | 4-OH-Res inhibits catalytic activity directly. |
| MLCK (Myosin Light Chain Kinase) | 12 µM | Inactive | ML-7 | Moderate inhibition by 4-OH-Res. |
Key Insight: The presence of the catechol ring (3',4'-dihydroxyl group) in this compound is the structural determinant for Syk inhibition. Resveratrol, lacking this adjacent hydroxyl group, fails to stabilize the inhibitor-enzyme complex within the Syk ATP-binding pocket.
Mechanism of Action: ATP Competition
Understanding the binding mode is essential for experimental design. This compound functions primarily as an ATP-competitive inhibitor .
Structural Basis of Inhibition
-
Syk Targeting: The 3',4'-catechol moiety mimics the adenine ring of ATP, allowing this compound to dock deeply into the hinge region of the Syk kinase domain.
-
Reversibility: Unlike covalent inhibitors, this compound binding is reversible. Washout experiments in cell culture will restore kinase activity, a critical factor for temporal signaling studies.
-
Resveratrol Contrast: Resveratrol functions more commonly as an allosteric modulator (e.g., SIRT1) or antioxidant. It does not possess the steric geometry required to displace ATP in the Syk or PKA catalytic clefts efficiently.
Visualizing the Signaling Impact
The following diagram illustrates the specific blockade of the Fc
Figure 1: Mechanism of Action. This compound selectively blocks Syk kinase activity, preventing downstream propagation of the inflammatory signal (LAT phosphorylation and Calcium mobilization) in mast cells.
Experimental Validation Protocols
To validate the superior performance of this compound over Resveratrol, the following self-validating protocols are recommended.
Protocol A: In Vitro Kinase Activity Assay (Syk)
Objective: Determine the
-
Reagents: Recombinant human Syk kinase, Poly(Glu, Tyr) 4:1 substrate,
, this compound (dissolved in DMSO). -
Reaction Mix: Prepare kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM
, 0.1 mM ). -
Inhibitor Incubation: Pre-incubate Syk enzyme with varying concentrations (0.1 µM – 100 µM) of this compound or Resveratrol for 15 minutes at room temperature.
-
Control: DMSO only (0% inhibition).
-
Negative Control: Resveratrol (Expect minimal inhibition).[3]
-
-
Initiation: Add ATP/Substrate mix. Incubate for 30 minutes at 30°C.
-
Termination: Spot reaction onto P81 phosphocellulose paper; wash 3x with 0.75% phosphoric acid.
-
Quantification: Scintillation counting.
-
Validation Criteria: this compound should show a sigmoidal dose-response curve with
. Resveratrol should show a flat line or .
-
Protocol B: Cellular Western Blot (Phospho-Syk)
Objective: Confirm cellular permeability and target engagement in RBL-2H3 cells.
-
Cell Culture: Serum-starve RBL-2H3 cells for 4 hours.
-
Treatment: Treat cells with 20 µM this compound or 20 µM Resveratrol for 30 minutes.
-
Stimulation: Stimulate with IgE-antigen complex (DNP-BSA) for 5-10 minutes.
-
Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.
-
Detection: Immunoblot for p-Syk (Tyr525/526) and Total Syk .
-
Expected Result: this compound treatment will abolish the p-Syk band.[1] Resveratrol treatment will show a p-Syk band intensity similar to the stimulated control.
-
Workflow Visualization
Figure 2: Experimental Workflow for Cellular Validation. This linear process ensures that observed kinase inhibition is due to intracellular activity rather than extracellular interference.
References
-
Selleck Chemicals. (n.d.). Piceatannol (Syk Inhibitor) Biological Data.[4][1][2][5][6][7][8] Retrieved from [Link]
-
National Institutes of Health (PMC). (2021). Piceatannol Is Superior to Resveratrol at Suppressing Adipogenesis.[9] Retrieved from [Link]
-
National Institutes of Health (PubMed). (2020). Piceatannol inhibits TNF-induced NF-kappaB activation through suppression of IkappaBalpha kinase.[4][1] Retrieved from [Link]
Sources
- 1. selleck.co.jp [selleck.co.jp]
- 2. Piceatannol [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Piceatannol inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piceatannol | Syk tyrosine kinase inhibitor | Hello Bio [hellobio.com]
- 6. researchgate.net [researchgate.net]
- 7. Piceatannol, a Syk-selective tyrosine kinase inhibitor, attenuated antigen challenge of guinea pig airways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piceatannol, a Structural Analog of Resveratrol, Is an Apoptosis Inducer and a Multidrug Resistance Modulator in HL-60 Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piceatannol Is Superior to Resveratrol at Suppressing Adipogenesis in Human Visceral Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-HydroxyResveratrol
Strategic Context: Beyond the SDS
While Safety Data Sheets (SDS) for 4-HydroxyResveratrol (often identified as Piceatannol , CAS: 10083-24-6) typically classify the compound as an Irritant (Category 2) , this classification often understates the operational risk in a drug development context.
As a researcher, you are not just handling a chemical irritant; you are handling a potent bioactive Syk (spleen tyrosine kinase) inhibitor . The primary safety objective is not merely to prevent skin irritation, but to prevent systemic absorption of a pharmacologically active agent.
Key Physicochemical Risks:
-
Physical State: Fine powder (high potential for aerosolization/inhalation).
-
Solubility: Soluble in DMSO and Ethanol (solvents that act as permeation enhancers, significantly increasing the risk of transdermal delivery if spilled).
-
Stability: Light-sensitive (requires opaque handling, increasing spill risk due to reduced visibility).
Risk Assessment & PPE Matrix
The following matrix dictates the required PPE based on the state of the matter. The risk profile shifts dramatically once the powder is dissolved in organic solvents.
| Protective Layer | Solid State (Weighing/Transfer) | Liquid State (Solubilized in DMSO/EtOH) | Rationale |
| Respiratory | N95 or P100 Respirator (if outside hood) | Surgical Mask (if in hood) | Prevents inhalation of bioactive dusts. Solutions pose less inhalation risk unless aerosolized. |
| Hand Protection | Single Nitrile Gloves (4-5 mil) | Double Gloving (Nitrile over Laminate/Nitrile) | DMSO permeates standard nitrile in <5 mins, carrying the drug through the skin. |
| Eye Protection | Safety Glasses with side shields | Chemical Splash Goggles | Protects against splashes; goggles required if using large volumes (>50mL). |
| Body Protection | Lab Coat (Buttoned, elastic cuffs) | Lab Coat + Chemical Apron (optional) | Prevents particulate accumulation on street clothes. |
| Engineering | Chemical Fume Hood (Certified) | Chemical Fume Hood | The primary barrier. PPE is the backup. |
Operational Protocols: Step-by-Step
Protocol A: Safe Weighing (Solid Phase)
Goal: Eliminate static-driven aerosolization.
-
Preparation:
-
Turn on the Anti-Static Gun/Ionizer inside the fume hood.
-
Place a black matte surface (e.g., conductive mat) inside the hood. Why? White powder is invisible on white lab benches. High contrast allows immediate detection of micro-spills.
-
-
Weighing:
-
Tare the weighing boat/vial before opening the source container.[1]
-
Use a disposable spatula.
-
Technique: Do not pour. Transfer small amounts using the spatula.
-
Critical Step: Wipe the threads of the source bottle with a dry Kimwipe before recapping to prevent grinding the powder in the cap (which creates fine dust upon next opening).
-
-
Decontamination:
-
Wipe the balance area with a wet paper towel (water/surfactant) immediately after use.
-
Protocol B: Solubilization (Liquid Phase)
Goal: Prevent transdermal permeation via DMSO.
-
Solvent Choice:
-
This compound is typically dissolved in DMSO or Ethanol.[2]
-
Warning: DMSO is a universal solvent that penetrates skin instantly. If 4-HR is dissolved in DMSO, a spill on your skin results in immediate systemic dosing of the inhibitor.
-
-
Mixing:
-
Add the solvent to the vial containing the pre-weighed powder (never add powder to a full vial of solvent to avoid displacement splash).
-
Vortex with the cap tightly sealed .
-
-
Handling:
-
Change outer gloves immediately if any liquid touches them. Do not wait for "burning" sensations.
-
Workflow Visualization
The following diagram outlines the logical decision tree for handling this compound, emphasizing the "Stop/Go" safety checks.
Caption: Operational workflow distinguishing critical safety barriers for solid vs. liquid handling phases.
Emergency & Disposal Procedures
Accidental Exposure:
-
Inhalation: Move to fresh air immediately. The compound is a respiratory irritant (STOT SE 3).[3]
-
Skin Contact (Powder): Wash with soap and water for 15 minutes.[4]
-
Skin Contact (DMSO Solution): IMMEDIATE ACTION REQUIRED. Wash with copious amounts of water.[4][5] Do not scrub (scrubbing increases circulation and absorption). Remove contaminated clothing carefully to avoid brushing it against the face.
Disposal (Environmental Stewardship):
-
Do not drain pour. Stilbenoids can be toxic to aquatic life.
-
Solids: Collect in a container labeled "Hazardous Waste: Solid Organic - Bioactive."
-
Liquids: Collect in "Hazardous Waste: Flammable/Organic Solvents."
-
Destruction: The preferred method is chemical incineration .
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
